Structural and Synthetic Profiling of 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine: A Next-Generation Heteroaryl-Alkylamine Scaffold
Executive Summary In the landscape of rational drug design and agrochemical development, the strategic incorporation of fluorinated heteroaromatics is a proven method for enhancing metabolic stability and lipophilicity....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design and agrochemical development, the strategic incorporation of fluorinated heteroaromatics is a proven method for enhancing metabolic stability and lipophilicity. 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS: 1006328-56-8) emerges as a highly versatile building block that merges two privileged pharmacophores: a trifluoromethylated pyrazole core and an amphetamine-like propan-2-amine side chain.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative guide on the structural properties, mechanistic rationale, and field-proven synthetic methodologies for this specific compound.
Physicochemical & Structural Profiling
Accurate physicochemical data is the foundation of predictable pharmacokinetics and assay development. The following table summarizes the core quantitative metrics for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, validated against and [1][2].
The architectural design of this molecule is not arbitrary; it is a calculated assembly of functional groups designed to optimize target binding and pharmacokinetic profiles.
The 3-(Trifluoromethyl)pyrazole Motif: The pyrazole ring acts as a robust bioisostere for phenyl or other heteroaromatic rings, offering unique hydrogen-bond accepting capabilities via the N2 nitrogen. The addition of the trifluoromethyl (-CF₃) group—a strong electron-withdrawing group (EWG)—significantly increases the lipophilicity (logP) of the scaffold. More importantly, the robust C-F bonds protect the adjacent positions from cytochrome P450-mediated oxidative metabolism.
The Propan-2-amine Side Chain: This moiety provides a primary amine handle, which is essential for downstream functionalizations such as amide coupling, reductive amination, or urea formation. Furthermore, it introduces a chiral center at the C2 position, allowing for the separation of enantiomers to achieve stereospecific drug-target interactions.
Fig 1. Pharmacophore mapping of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
Synthetic Methodology & Workflow
Synthesizing this building block requires overcoming a specific chemical challenge: the regioselectivity of the pyrazole N-alkylation. Because 3-(trifluoromethyl)-1H-pyrazole possesses two nitrogen atoms (N1 and N2), alkylation can theoretically yield a mixture of regioisomers.
However, as detailed in and supported by, utilizing a mild base in a polar aprotic solvent directs the electrophilic attack predominantly to the N1 position [3][4]. This occurs because the N1 position is less sterically hindered and more nucleophilic compared to the N2 position, which is deactivated by the adjacent electron-withdrawing -CF₃ group.
Fig 2. Two-step synthetic workflow for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
Step-by-Step Experimental Protocol
Protocol 1: Regioselective N-Alkylation
Preparation: Charge a flame-dried round-bottom flask with 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension at ambient temperature for 30 minutes. Causality: K₂CO₃ is a mild base that facilitates deprotonation without inducing side reactions with the sensitive chloroketone.
Alkylation: Dropwise add 1-chloro-2-propanone (1.1 eq). The choice of DMF (polar aprotic) drives the regioselectivity toward the N1 position.
Reaction Monitoring: Heat the mixture to 60°C and monitor via LC-MS until complete consumption of the starting pyrazole (typically 4–6 hours).
Workup & Purification: Quench with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the intermediate 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one.
Protocol 2: Reductive Amination
Imine Formation: Dissolve the isolated ketone intermediate (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10.0 eq). Causality: A massive excess of ammonia equivalent is critical to saturate the equilibrium and prevent the formation of secondary amine dimers.
Reduction: After stirring for 1 hour at room temperature, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Causality: NaBH₃CN is specifically selected for its stability in methanol and its pH-dependent selectivity, allowing it to reduce the transient iminium ion without reducing the unreacted ketone.
Completion & Isolation: Stir the reaction at room temperature for 12–16 hours. Quench with 1M NaOH to neutralize borane complexes, extract with dichloromethane (DCM), and purify via acid-base extraction to yield the pure racemic target amine.
Analytical Validation System
To ensure the integrity of the synthesized building block, the protocol must be self-validating through rigorous analytical checks:
LC-MS (ESI+): The final product must exhibit a dominant peak at m/z 194.09 ([M+H]⁺), confirming the molecular weight.
¹H NMR (CDCl₃): The regioselectivity is confirmed by the pyrazole proton shifts. The proton at C5 (adjacent to N1) typically appears as a doublet around δ 7.4–7.6 ppm, while the C4 proton appears around δ 6.4–6.6 ppm. The methine proton of the propan-2-amine chain should present as a distinct multiplet around δ 3.3–3.5 ppm, integrating for 1H.
¹⁹F NMR: A sharp singlet around δ -62.0 ppm will confirm the intact trifluoromethyl group.
PubChemLite / LCSB. "Compound Summary for 1006328-56-8 (C7H10F3N3)." Université du Luxembourg. Available at:[Link]
International Journal of Molecular Sciences (MDPI). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." MDPI. Available at: [Link]
Exploratory
A Technical Guide to the Putative Mechanisms of Action of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine Derivatives
Abstract The 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine scaffold represents a compelling, yet underexplored, chemical entity in modern drug discovery. While direct, extensive research on this specific derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine scaffold represents a compelling, yet underexplored, chemical entity in modern drug discovery. While direct, extensive research on this specific derivative is limited, its constituent pharmacophores—the pyrazole ring, the trifluoromethyl group, and the propan-2-amine side chain—are well-established in a multitude of biologically active agents. This technical guide synthesizes the known biological activities of structurally analogous compounds to postulate the most probable mechanisms of action for this class of molecules. We will delve into potential molecular targets and signaling pathways, providing a robust framework for future research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazole derivatives.
Introduction: The Architectural Significance of the Scaffold
The pyrazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its metabolic stability and its ability to act as a versatile scaffold for presenting substituents in a defined three-dimensional space, enabling precise interactions with biological targets.[2]
The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance key drug-like properties.[4][5][6] The high electronegativity and steric bulk of the CF3 group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and augment binding affinity with target proteins through favorable interactions.[4][6]
The propan-2-amine side chain introduces a basic nitrogen atom, which can participate in crucial hydrogen bonding and ionic interactions within a protein's binding pocket, often serving as a key pharmacophoric feature for receptor engagement.
Given these structural components, derivatives of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine are prime candidates for investigation across several therapeutic areas. This guide will explore the most promising putative mechanisms of action based on the established pharmacology of related pyrazole-containing molecules.
Postulated Mechanisms of Action and Key Signaling Pathways
Based on extensive literature precedent for trifluoromethyl-pyrazole derivatives, we can hypothesize several primary mechanisms of action. The following sections will explore these potential pathways, supported by evidence from analogous compounds.
Inhibition of Pro-Inflammatory and Necroptotic Pathways via RIPK1
A significant body of research has identified pyrazole derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death (necroptosis).[7][8] Aberrant RIPK1 activity is implicated in a range of inflammatory conditions.[8]
Mechanism: 1H-Pyrazol-3-amine derivatives have been shown to be effective inhibitors of RIPK1's kinase activity.[7][8] By binding to the ATP pocket of the kinase domain, these compounds can block the autophosphorylation of RIPK1, preventing the recruitment and activation of downstream effectors like RIPK3 and MLKL, which are essential for the execution of necroptosis. This inhibitory action can potently suppress the inflammatory cascade.[8]
Putative Signaling Pathway: RIPK1 Inhibition
Caption: Putative inhibition of the RIPK1-mediated necroptosis pathway.
Modulation of Apoptotic Pathways and Neuroprotection
Structurally related N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects by modulating levels of key proteins in the intrinsic apoptosis pathway.[7][9] This suggests a potential role for the target compound class in neurodegenerative diseases.
Mechanism: Apoptosis, or programmed cell death, is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax, when activated, lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases, such as caspase-3.[9] Pyrazole derivatives may exert neuroprotective effects by downregulating the expression or activity of Bax and inhibiting the activation of caspase-3, thus preserving neuronal integrity in the face of neurotoxic insults.[7][9]
Caption: Potential modulation of the intrinsic apoptosis pathway.
Anticancer Activity via Tubulin Polymerization Inhibition
A number of pyrazole derivatives, particularly those designed as combretastatin analogues, have shown potent anticancer activity by targeting the microtubule network.[10] The 3-(trifluoromethyl)pyrazole moiety has been successfully incorporated into such analogues.[10]
Mechanism: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin dynamics are powerful anticancer agents. Pyrazole derivatives can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[10] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.[10]
Antimicrobial Activity via Enzyme Inhibition
The pyrazole scaffold is present in various compounds with demonstrated antibacterial and antifungal properties.[5][11][12] The trifluoromethyl group often enhances this activity.[2][4][5]
Potential Mechanisms:
Bacterial Topoisomerase Inhibition: Certain pyrazole analogues act as inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[11][12] These enzymes are crucial for DNA replication, repair, and transcription. Their inhibition leads to a bactericidal effect.
DapE Inhibition: Pyrazole-based compounds have been synthesized as inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme essential for lysine biosynthesis in many bacteria.[13]
Broad Effects: Some trifluoromethyl-phenyl substituted pyrazoles exhibit broad inhibitory effects on macromolecular synthesis, suggesting multiple or global targets within the bacterial cell.[5]
Recommended Experimental Protocols for Mechanism Elucidation
To validate the hypothesized mechanisms of action for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine derivatives, a systematic experimental approach is required.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for RIPK1)
This protocol outlines a general method to determine the inhibitory potential of a test compound against a specific kinase.
Objective: To quantify the IC50 value of the test compound against RIPK1 kinase.
Materials:
Recombinant human RIPK1 enzyme
Kinase substrate (e.g., myelin basic protein)
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ system)
Test compound (solubilized in DMSO)
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
96-well plates
Scintillation counter or luminometer
Methodology:
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
Reaction Setup: In a 96-well plate, add kinase buffer, the substrate, and the diluted test compound.
Enzyme Addition: Add the recombinant RIPK1 enzyme to each well to initiate the reaction. Incubate for a specified time (e.g., 10 minutes) at room temperature.
ATP Addition: Add ATP to start the phosphorylation reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiolabeling, or ADP-Glo™ reagent).
Detection:
Radiolabeling: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Plating: Seed SH-SY5Y cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 6-OHDA) to the wells (except for the negative control) and incubate for a specified period (e.g., 6-24 hours).
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the caspase-3/7 assay reagent to each well.
Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.
Measurement: Measure the luminescence in each well using a plate-reading luminometer. Luminescence is proportional to caspase-3/7 activity.
Data Analysis: Normalize the data to control wells and plot the percentage of caspase activity versus compound concentration to evaluate its protective effect.
Data Summary and Structure-Activity Relationship (SAR) Insights
While specific quantitative data for the title compound is unavailable, we can compile representative data from the literature for analogous pyrazole derivatives to guide future SAR studies.
Anti-inflammatory Activity: For pyrazole-based anti-inflammatory agents, bulky groups at the 1st and 5th positions of the pyrazole ring can increase selectivity, while increased polarity at the 3rd position can enhance activity.[15]
Anticancer (Tubulin Inhibitors): In diaryl(trifluoromethyl)pyrazoles, a 3,4,5-trimethoxyphenyl motif and a carboxymethyl-substituted phenyl group are important for potent tubulin inhibition.[10]
Antimicrobial Activity: The presence of the CF3 group on an N-aryl moiety of pyrazole derivatives can reduce toxicity against human cells while retaining potency against bacteria like MRSA.[2][5]
Conclusion and Future Directions
The 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine scaffold holds significant promise as a template for the development of novel therapeutics. Based on the robust pharmacology of structurally related compounds, the most probable mechanisms of action involve the inhibition of key enzymes in inflammatory, apoptotic, oncologic, and infectious disease pathways. The primary putative targets include RIPK1, tubulin, and bacterial topoisomerases.
Future research should focus on the synthesis of a focused library of derivatives to explore the structure-activity relationships around this core. Initial screening should employ the in vitro and cell-based assays detailed in this guide to confirm the primary mechanism(s) of action. Subsequent lead optimization, guided by these initial findings, could yield potent and selective clinical candidates for a range of unmet medical needs.
References
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PubMed. (2004). Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. [Link]
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An In-Depth Technical Guide to Assessing the Stability of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine in Physiological Conditions
Foreword: A Proactive Approach to Drug Candidate Viability In the landscape of modern drug discovery, the principle of "fail early, fail fast" is not a mantra of pessimism, but a cornerstone of efficient and economically...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: A Proactive Approach to Drug Candidate Viability
In the landscape of modern drug discovery, the principle of "fail early, fail fast" is not a mantra of pessimism, but a cornerstone of efficient and economically viable research and development. A promising drug candidate's journey from bench to bedside is fraught with potential obstacles, with unforeseen instability under physiological conditions being a primary cause of late-stage attrition. This guide is crafted for researchers, medicinal chemists, and drug development professionals dedicated to the robust characterization of novel chemical entities.
Herein, we focus on a molecule of significant interest: 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine . This compound, featuring a trifluoromethylated pyrazole moiety, belongs to a class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities.[1][2][3][4] The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5][6] However, a deep understanding of its stability profile under conditions mimicking the human body is paramount to unlocking its therapeutic potential.
This document eschews a generic, one-size-fits-all template. Instead, it provides a comprehensive, logically structured framework for the systematic evaluation of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine's stability. We will delve into the "why" behind each experimental choice, offering not just protocols, but a self-validating system for generating reliable and actionable data. Our approach is grounded in established scientific principles and regulatory expectations, ensuring the integrity and trustworthiness of the findings.
Foundational Understanding: The Molecule and its Environment
Before embarking on experimental evaluation, a thorough understanding of the subject molecule and the physiological environments it will encounter is crucial.
Molecular Profile of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Structure: The molecule consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a highly electronegative trifluoromethyl (CF3) group.[5][7] This ring is connected to a propan-2-amine side chain.
Key Functional Groups:
Pyrazole Ring: A stable aromatic system, but susceptible to certain metabolic transformations.[1][2]
Trifluoromethyl Group: Generally enhances metabolic stability by blocking potential sites of oxidation.[5][8]
Primary Amine: A potential site for enzymatic modification, such as oxidation or conjugation.[9]
Physicochemical Properties (Predicted): The presence of the amine group suggests the molecule will be a weak base and likely to be protonated at physiological pH. The trifluoromethyl group increases lipophilicity, which can influence solubility and membrane permeability.
The Physiological Gauntlet: Key Environments for Stability Assessment
A drug administered orally encounters a series of distinct and challenging environments before reaching systemic circulation. Our investigation will systematically replicate these conditions.
Gastrointestinal (GI) Tract: Characterized by a wide pH range, from the highly acidic stomach (pH 1.2-3.0) to the near-neutral small intestine (pH 6.0-7.4).[10] The presence of digestive enzymes must also be considered.
Systemic Circulation (Blood Plasma): A buffered environment at a constant pH of approximately 7.4, rich in a variety of enzymes, including esterases and proteases, that can metabolize xenobiotics.[11][12][13][14]
Hepatic Environment (Liver Microsomes): The liver is the primary site of drug metabolism.[15] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[15][16][17]
Experimental Framework for Stability Assessment
This section outlines a tiered approach to evaluating the stability of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, beginning with chemical stability in simulated biological fluids and progressing to metabolic stability using plasma and liver microsomes.
Workflow for Stability Assessment
The overall workflow is designed to provide a comprehensive stability profile of the target compound.
Caption: Tiered workflow for assessing the stability of a drug candidate.
Tier 1: Chemical Stability in Simulated Biological Fluids
The initial tier of assessment focuses on the intrinsic chemical stability of the compound in the absence of metabolic enzymes. This helps to distinguish between chemical degradation and enzymatic metabolism.
Stability in Simulated Gastric Fluid (SGF)
Rationale: To determine if the highly acidic environment of the stomach causes degradation of the test compound.[18]
Protocol:
Preparation of SGF (pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of concentrated hydrochloric acid and add sufficient purified water to make 1 liter.[19][20]
Incubation:
Prepare a stock solution of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
Spike the stock solution into pre-warmed SGF (37°C) to a final concentration of 1-10 µM.
Incubate the mixture at 37°C with gentle shaking.
Sampling: Withdraw aliquots at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).
Reaction Quenching: Immediately stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
Stability in Simulated Intestinal Fluid (SIF)
Rationale: To assess the compound's stability in the near-neutral pH environment of the small intestine.
Protocol:
Preparation of SIF (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid, and dilute to 1 liter with water.[19]
Incubation, Sampling, and Quenching: Follow the same procedure as described for the SGF stability assay (Section 3.1), using SIF instead of SGF.
Data Presentation: Chemical Stability
The results from these assays should be tabulated to clearly present the percentage of the compound remaining at each time point.
Time Point (minutes)
% Remaining in SGF (pH 1.2)
% Remaining in SIF (pH 6.8)
0
100
100
15
Data
Data
30
Data
Data
60
Data
Data
120
Data
Data
Tier 2: Metabolic Stability Assessment
This tier evaluates the susceptibility of the compound to enzymatic degradation in key biological matrices.
Plasma Stability Assay
Rationale: To determine the compound's stability in the presence of enzymes found in blood plasma.[11][12][13] Compounds that are rapidly degraded in plasma are likely to have a short in vivo half-life.[12][14]
Caption: Experimental workflow for the plasma stability assay.
Protocol:
Preparation:
Prepare a 10 mM stock solution of the test compound in DMSO.
Thaw pooled human plasma (and plasma from other species of interest, e.g., rat, dog, for interspecies comparison) and pre-warm to 37°C.[14]
Incubation:
Spike the compound stock solution into the plasma to a final concentration of 1-10 µM. The final DMSO concentration should be kept low (<0.5%) to avoid affecting enzyme activity.
Incubate at 37°C.
Sampling and Quenching:
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a tube containing cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate plasma proteins.[11][13]
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound.
Liver Microsomal Stability Assay
Rationale: To assess the compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[15][16] This assay provides an estimate of a compound's intrinsic clearance.[15][16]
Protocol:
Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[21]
Prepare a stock solution of the test compound (10 mM in DMSO).
Prepare a solution of pooled liver microsomes (e.g., human, rat) in the phosphate buffer. A typical protein concentration is 0.5 mg/mL.[16][21]
Prepare a solution of the NADPH regenerating system (cofactor) in the buffer.
Incubation:
In a 96-well plate, combine the buffer, test compound (final concentration 1 µM), and microsomal solution.[22]
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[16][23]
Include control wells: one without NADPH to check for non-CYP mediated degradation or chemical instability, and one with a known rapidly metabolized compound (e.g., verapamil) as a positive control.[16]
Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[15]
Sample Processing and Analysis: Follow the same procedure as described for the plasma stability assay (Section 4.1).
Data Analysis and Interpretation: Metabolic Stability
The data from metabolic stability assays are used to calculate key pharmacokinetic parameters.
Half-Life (t½):
The percentage of the parent compound remaining is plotted against time. The slope of the linear portion of the natural log-transformed plot is used to calculate the half-life.
Equation: t½ = 0.693 / k
Where 'k' is the elimination rate constant (the negative of the slope).
Intrinsic Clearance (CLint):
This parameter describes the theoretical maximum rate of metabolism by the liver, assuming no limitations from blood flow.
This guide provides a robust and scientifically grounded framework for the initial assessment of the stability of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine under physiological conditions. The data generated from these studies are critical for making informed decisions in the drug discovery pipeline.
High stability across all assays suggests the compound is chemically robust and may have a favorable in vivo half-life, warranting further development.
Instability in specific environments (e.g., SGF, plasma, or microsomes) provides crucial insights into potential liabilities. For instance, rapid degradation in liver microsomes may indicate a high first-pass metabolism, which could limit oral bioavailability.
Should instability be observed, subsequent steps would involve metabolite identification studies to elucidate the degradation pathways. This information is invaluable for medicinal chemists, as it can guide the rational design of more stable analogues by modifying the metabolically labile sites. By systematically applying the principles and protocols outlined herein, research teams can confidently characterize the stability profile of their lead candidates, thereby increasing the probability of success in developing safe and effective medicines.
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Singh N, et al. Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. 2015.
Francisco A, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2025.
Wang Y, et al. Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. 2021.
Yurttaş L, et al. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery. 2025.
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. 2015.
Bouzayani N, et al. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. 2026.
Lentz D, et al. Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. 2025.
Kesisoglou F, et al. Assessing the Risk of pH-Dependent Absorption for New Molecular Entities: A Novel in Vitro Dissolution Test, Physicochemical Analysis, and Risk Assessment Strategy. Molecular Pharmaceutics. 2013.
Jida M, et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals (Basel). 2022.
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. 2024.
Domainex. Microsomal Clearance/Stability Assay.
Jagnjic A, et al. Simulated Gastric and Intestinal Fluid Electrolyte Solutions as an Environment for the Adsorption of Apple Polyphenols onto β-Glucan. Foods. 2022.
Creative Bioarray. Microsomal Stability Assay.
Sigma-Aldrich. Simulated Intestinal Fluid without Enzyme Dissolution Media Concentrate.
LCGC International. Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. 2013.
Kumar V, et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. 2017.
Wang L, et al. Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR. Drug Metabolism and Disposition. 2005.
Bienta. Plasma Stability Assay.
Wang Y, et al. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. Asian Journal of Pharmaceutical Sciences. 2012.
Vardan M. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. 2024.
Cyprotex. Plasma Stability Fact Sheet.
Lenz E, et al. Improving Co-Amorphous Drug Formulations by the Addition of the Highly Water Soluble Amino Acid, Proline. Pharmaceutics. 2014.
Kato Y, et al. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. eLife. 2023.
Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. 2025.
Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
Application Note: Synthesis and Isolation Protocol for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Target Audience: Researchers, scientists, and drug development professionals. Introduction Fluorinated pyrazoles are critical pharmacophores in modern drug discovery, offering enhanced metabolic stability, increased lipo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated pyrazoles are critical pharmacophores in modern drug discovery, offering enhanced metabolic stability, increased lipophilicity, and unique binding interactions . The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS: 1006328-56-8)[1][2] serves as a versatile, primary amine building block for synthesizing CNS-active agents and targeted kinase inhibitors. This application note details a robust, two-step synthetic protocol optimized for high regioselectivity, scalability, and straightforward purification.
Expertise & Experience: Mechanistic Rationale
The primary challenge in functionalizing 3-(trifluoromethyl)-1H-pyrazole is controlling the regioselectivity of the N-alkylation step. Because the starting pyrazole exists as a tautomeric mixture in solution, alkylation can theoretically occur at either nitrogen atom, yielding both the 3-trifluoromethyl (major) and 5-trifluoromethyl (minor) regioisomers.
By utilizing a mild, bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF), the reaction proceeds via an Sₙ2 mechanism with the highly nucleophilic pyrazolide anion. The bulky trifluoromethyl group exerts significant steric hindrance, directing the electrophilic attack predominantly to the distal nitrogen (N1). This "steric steering" ensures an isomeric ratio of approximately 85:15 in favor of the desired 3-CF₃ isomer, which is consistent with established methodologies for fluorinated heterocycles .
Regioselectivity pathways in the N-alkylation of 3-(trifluoromethyl)pyrazole.
Trustworthiness: Self-Validating Protocol Design
To ensure reproducibility and prevent catastrophic yield loss, this protocol incorporates intermediate validation checkpoints via Thin-Layer Chromatography (TLC) and LC-MS. Furthermore, the use of a Boc-protected electrophile—tert-butyl (1-bromopropan-2-yl)carbamate—is a deliberate design choice. It prevents unwanted side reactions such as aziridination or dialkylation that commonly plague unprotected halo-amines, ensuring a clean reaction profile .
Experimental workflow for the synthesis of the target fluorinated pyrazole amine.
Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)-1H-pyrazole (10.0 mmol, 1.36 g) in anhydrous DMF (30 mL) under an inert nitrogen atmosphere.
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 15.0 mmol, 4.89 g) to the solution. Stir at room temperature for 15 minutes to allow for the complete formation of the pyrazolide anion.
Electrophile Addition: Slowly add tert-butyl (1-bromopropan-2-yl)carbamate (11.0 mmol, 2.62 g) dropwise over 5 minutes to prevent localized heating.
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a temperature-controlled oil bath. Maintain heating for 12 hours.
Monitoring: Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 3:1, UV detection). The starting pyrazole (
Rf≈0.4
) should be fully consumed.
Work-up: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers thoroughly with brine (3 x 30 mL) to remove residual DMF.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (10% to 30% EtOAc). The desired 3-CF₃ isomer elutes first due to its lower polarity compared to the 5-CF₃ isomer.
Yield: Isolate the intermediate as a white solid (approx. 2.3 g, 78% yield).
Step 2: Boc Deprotection
Objective: Cleave the Boc group to yield the free amine, 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
Dissolution: Dissolve the purified Boc-protected intermediate (7.0 mmol, 2.05 g) in anhydrous Dichloromethane (DCM, 15 mL) in a 100 mL flask.
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add 4M HCl in Dioxane (10 mL, 40.0 mmol).
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Copious gas evolution (CO₂ and isobutylene) will be observed initially.
Monitoring: Confirm complete deprotection via LC-MS. Look for the disappearance of the
[M+H]+
peak at m/z 294 and the appearance of the product peak at m/z 194[3].
Concentration: Evaporate the volatiles under reduced pressure to yield the hydrochloride salt of the product.
Freebasing: To obtain the free base, dissolve the salt in minimal distilled water, adjust the pH to 10 using 1M NaOH, and extract with DCM (3 x 20 mL). Dry the organic layer over Na₂SO₄ and concentrate.
Final Yield: Isolate the target amine as a pale yellow oil (approx. 1.25 g, 92% yield).
Data Presentation
Table 1: Quantitative Reaction Parameters and Expected Outcomes
Parameter
Step 1: N-Alkylation
Step 2: Boc Deprotection
Temperature
80 °C
0 °C warming to 25 °C
Reaction Time
12 hours
3 hours
Major Byproduct
5-CF₃ Regioisomer (<15%)
Isobutylene gas, CO₂
Expected Yield
75 - 80%
90 - 95%
Product State
White Solid (Boc-protected)
Pale Yellow Oil (Free base)
Target m/z
[M+H]+
294.1
194.1
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. URL: [Link]
Fustero, S., Simón-Fuentes, A., Sanz-Cervera, J. F. (2009). Recent advances in the synthesis of fluorinated pyrazoles. Organic Preparations and Procedures International, 41(4), 253-290. URL: [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL: [Link]
Application Note: Multinuclear NMR Spectroscopy Characterization of 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Introduction and Chemical Context Trifluoromethylated pyrazoles are privileged structural motifs in medicinal chemistry and agrochemical development. The incorporation of the trifluoromethyl ( −CF3 ) group significantly...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
Trifluoromethylated pyrazoles are privileged structural motifs in medicinal chemistry and agrochemical development. The incorporation of the trifluoromethyl (
−CF3
) group significantly modulates the electronic properties of the pyrazole core, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets[1].
The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine serves as a highly versatile, bifunctional building block. It features a regiochemically defined 3-trifluoromethylpyrazole core and a primary amine tethered via a chiral propyl chain. Rigorous structural verification of this molecule requires overcoming two primary analytical challenges:
Regiochemical Assignment: Distinguishing the desired 1,3-substitution pattern from the thermodynamically competitive 1,5-isomer.
Stereochemical Complexity: Resolving the complex splitting patterns arising from the chiral center adjacent to the pyrazole-linked methylene group.
Causality in NMR Experimental Design (The "Why")
To establish a self-validating analytical system, a multinuclear approach (
1H
,
13C
,
19F
) coupled with 2D heteronuclear techniques (HMBC) is mandatory. The experimental choices are driven by the following physical phenomena:
19F
and
13C−19F
Spin-Spin Coupling: The
19F
nucleus (100% natural abundance, spin
I=1/2
) provides a highly sensitive diagnostic handle. In
13C
NMR, the carbon directly attached to the fluorine atoms (the
−CF3
carbon) splits into a distinctive, large quartet (
1JC−F≈270
Hz). The adjacent C-3 pyrazole carbon also splits into a smaller, yet highly diagnostic quartet (
2JC−F≈36−40
Hz)[2]. Observing these specific quartets immediately validates the integrity of the trifluoromethyl group.
Magnetic Asymmetry and Diastereotopicity: The C-2' carbon (the
−CH(NH2)−
group) is a stereocenter. This chirality renders the adjacent C-1' methylene protons (
−CH2−N
) diastereotopic. Because they reside in a permanently asymmetric magnetic environment, they cannot be interconverted by bond rotation. Consequently, they appear not as a simple integrated 2H signal, but as two distinct multiplets (typically doublets of doublets) that exhibit strong geminal coupling to each other (
2JH−H≈13.5
Hz) and vicinal coupling to the chiral methine proton.
HMBC Regiochemical Proof: Heteronuclear Multiple Bond Correlation (HMBC) acts as the ultimate self-validating control for pyrazole regiochemistry. The methylene protons at C-1' must show a strong
3JC−H
correlation to the unsubstituted C-5 pyrazole carbon, but no correlation to the
−CF3
-substituted C-3 carbon. If the molecule were the 1,5-isomer, the correlation logic would perfectly invert.
Experimental Workflow
Figure 1: End-to-end multinuclear NMR workflow for structural characterization.
Step-by-Step Acquisition Protocol
Sample Preparation
Weighing: Accurately weigh 15–20 mg of the analyte (ensure >95% purity via LC-MS prior to NMR).
Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous Deuterated Chloroform (
CDCl3
, 99.8% D).
CDCl3
is preferred over
DMSO−d6
for this aliphatic amine to minimize solvent-exchange broadening of the
−NH2
protons.
Internal Standards: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as the internal reference for
1H
and
13C
(0.00 ppm). For precise
19F
NMR referencing, Hexafluorobenzene (HFB, -164.9 ppm) or Trichlorofluoromethane (
CFCl3
, 0.00 ppm) can be utilized as an internal standard[3].
Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no particulates are suspended.
Insert and Lock: Insert the sample and lock the spectrometer to the deuterium frequency of
CDCl3
.
Tune and Match (ATM): Perform Automatic Tuning and Matching for the
1H
,
13C
, and
19F
channels to maximize probe sensitivity and minimize reflected power.
Shim: Execute gradient shimming (e.g., TopShim) on the Z-axis to achieve a sharp, symmetrical solvent peak.
Acquisition Parameters
1H
NMR: Spectral width = 12 ppm; Relaxation delay (D1) = 1.5–2.0 s; Number of scans (NS) = 16.
13C{1H}
NMR: Spectral width = 250 ppm; D1 = 2.0–3.0 s. Crucial Note: Extend the D1 delay to ensure full relaxation of the quaternary pyrazole carbons and the
−CF3
carbon. Do not apply
19F
decoupling, as the C-F quartets are required for diagnostic assignment. NS = 512–1024.
2D HMBC: Optimize the delay for long-range heteronuclear couplings (
nJC−H=8
Hz).
Quantitative Data Summary
The following tables summarize the expected chemical shifts (
δ
, ppm) and coupling constants (
J
, Hz) based on the structural topology of the molecule.
The most critical phase of the characterization is validating the regiochemistry. Because the synthesis of trifluoromethyl pyrazoles often yields mixtures of 1,3- and 1,5-isomers depending on the condensation conditions, 1D NMR alone is insufficient.
By utilizing HMBC, we map the connectivity across the heteroatoms. The logic is definitive: If the compound is the 1,3-isomer, the N-linked methylene protons (H-1') will show a strong 3-bond correlation to C-5 (which appears as a singlet in the
13C
spectrum). If it were the 1,5-isomer, the H-1' protons would correlate to the carbon bearing the
−CF3
group, which is immediately identifiable as a quartet (
2JC−F≈36
Hz). The absence of an HMBC cross-peak between H-1' and the C-3 quartet confirms the 1,3-substitution pattern.
Figure 2: HMBC correlation logic proving the 1,3-substitution regiochemistry.
References
Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions
Source: PMC (PubMed Central) / National Institutes of Health
URL: [Link]
Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry
Source: Environmental Science & Technology - ACS Publications
URL: [Link]
Application Note: Advanced HPLC Method Development for the Quantitation of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Analyte Profiling & Chromatographic Causality Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the target molecule's physicochemical properties. The co...
Author: BenchChem Technical Support Team. Date: March 2026
Analyte Profiling & Chromatographic Causality
Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the target molecule's physicochemical properties. The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine presents a unique triad of chromatographic challenges and opportunities:
The Primary Amine (pKa ~9.5): Basic amines are notoriously difficult in reversed-phase liquid chromatography (RPLC). At neutral or weakly acidic pH, the amine is protonated. These cations aggressively interact with ionized, acidic residual silanols (pKa ~4–5) on the silica support[1]. This secondary ion-exchange interaction manifests as severe peak tailing (the "shark fin" effect), retention time drift, and poor recovery[2].
The Trifluoromethyl (-CF
3
) Group: This highly electronegative moiety increases overall lipophilicity but also introduces a strong local dipole. It provides a distinct target for specialized stationary phases capable of fluorine-fluorine interactions[3].
The Pyrazole Ring: This aromatic system provides a robust UV chromophore (optimal detection at 210–230 nm) and enables
π−π
stacking interactions with phenyl-based columns.
To achieve a self-validating, stability-indicating method, we must abandon traditional C18 silica columns and employ specialized particle chemistries.
Decision tree for HPLC method development based on analyte physicochemical properties.
Stationary Phase & Mobile Phase Strategy
The Low pH Imperative
To ensure reproducible chromatography, the analyte must be locked into a single ionization state. By buffering the mobile phase to pH ~2.5 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), the primary amine is forced into a >99.9% protonated state[4]. TFA acts as a weak ion-pairing reagent to further mask silanols, though FA is preferred if the method will be transferred to LC-MS/MS[4].
Protocol 1: The CSH Approach (Primary Quantitation)
Even at low pH, standard C18 columns can exhibit tailing. A Charged Surface Hybrid (CSH) C18 column incorporates a low-level positive charge directly onto the particle surface. At acidic pH, this surface charge electrostatically repels the protonated amine, preventing it from accessing the underlying silanols. This results in perfectly symmetrical peaks and high sample loading capacity without the need for heavy buffer salts[5].
Protocol 2: The PFP Approach (Orthogonal Impurity Profiling)
For a method to be truly stability-indicating, it must resolve the Active Pharmaceutical Ingredient (API) from all synthetic intermediates and degradants. A Pentafluorophenyl (PFP) column leverages the analyte's -CF
3
group. Instead of relying solely on hydrophobic dispersion, PFP columns separate molecules based on dipole-dipole,
π−π
, and specific fluorine-fluorine interactions[3][6]. This often reverses the elution order of structurally similar impurities compared to a C18 column, providing orthogonal validation.
Mechanisms of analyte-stationary phase interactions on CSH and PFP columns.
Experimental Protocols
Workflow A: Primary Quantitation via CSH C18
Objective: Achieve baseline resolution of the main peak with a tailing factor
≤1.2
.
Mobile Phase Preparation:
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Type 1 ultrapure water (0.1% FA, pH ~2.7).
Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
System Priming: Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove air bubbles.
Column Equilibration: Install a CSH C18 column (150 x 4.6 mm, 3.5 µm). Equilibrate at 10% B for 15 column volumes until the baseline is stable at 220 nm.
Sample Preparation: Dissolve the analyte in a diluent of 90:10 Water:Acetonitrile to a concentration of 0.5 mg/mL. Note: Do not use 100% organic solvent as the diluent to prevent peak fronting.
Execution: Inject 10 µL of the sample and run the gradient specified in Section 4.
Workflow B: Orthogonal Selectivity via PFP
Objective: Identify co-eluting impurities missed by the C18 method.
Column Swap: Install a PFP column (150 x 4.6 mm, 3.5 µm).
Gradient Adjustment: Because PFP columns are generally less retentive for aliphatic compounds than C18s, lower the initial starting organic percentage to 5% B to ensure adequate retention (
k′>2
).
Execution: Inject the spiked impurity mixture. Evaluate the relative retention times (RRT) of all peaks. If a single peak on the CSH column splits into two on the PFP column, a co-eluting impurity has been successfully identified.
Quantitative Method Parameters
The following table summarizes the optimized chromatographic conditions for both the primary and orthogonal methods.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: ESI-MS/MS Fragmentation Pattern and Analytical Workflow for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Introduction & Scientific Rationale
The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine represents a highly specific hybrid pharmacophore, merging a 3-(trifluoromethyl)pyrazole core with a 2-aminopropyl side chain. Pyrazole derivatives are ubiquitous in modern drug development and agrochemistry due to their metabolic stability and target affinity [1]. Simultaneously, the 2-aminopropyl moiety is a classic structural hallmark of amphetamine-like stimulants [2].
For bioanalytical scientists and forensic toxicologists, establishing a definitive tandem mass spectrometry (MS/MS) fragmentation map for this molecule is critical. This guide elucidates the mechanistic causality behind its gas-phase dissociation under Electrospray Ionization (ESI) and provides a self-validating LC-MS/MS protocol designed to eliminate false positives in complex biological matrices.
Physicochemical & Mass Spectrometry Properties
Before optimizing collision-induced dissociation (CID) parameters, it is essential to define the exact mass boundaries of the precursor ion.
Table 1: Precursor Ion Properties
Parameter
Value
Chemical Formula
C₇H₁₀F₃N₃
Monoisotopic Mass
193.0825 Da
Precursor Ion ([M+H]⁺)
194.0898 m/z
Ionization Mode
ESI Positive (+)
| LogP (Estimated) | 1.8 - 2.2 |
Mechanistic Elucidation of Fragmentation Pathways
Do not simply memorize fragment masses; understanding the thermodynamic causality of the fragmentation ensures robust method development and troubleshooting. Under positive ESI-MS/MS conditions, 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine exhibits four primary dissociation pathways:
Pathway A:
α
-Cleavage (m/z 44.05)
The 2-aminopropyl chain is highly susceptible to
α
-cleavage. Upon collisional activation, the C-C bond between the
α
and
β
carbons breaks. This is thermodynamically driven by the formation of a highly stable immonium cation [CH3-CH=NH2]+. This m/z 44 ion is a universal diagnostic fragment for primary amine amphetamine-like side chains [2].
Pathway B: Alkyl-Heterocycle N-C Cleavage (m/z 137.03 & m/z 58.07)
Inductive cleavage of the N-C bond connecting the pyrazole nitrogen to the alkyl chain yields two possible fragments depending on charge retention:
Charge retention on the heterocycle yields the protonated 3-(trifluoromethyl)pyrazole at m/z 137.03 . The strong electron-withdrawing nature of the -CF₃ group stabilizes the pyrazole ring against further immediate degradation at low collision energies [3].
Charge retention on the alkyl chain yields the propyl-amine cation [C3H8N]+ at m/z 58.07 .
Pathway C: Deamination (m/z 177.06)
A neutral loss of ammonia (-17 Da) from the primary amine occurs at lower collision energies, resulting in a stabilized allyl-pyrazole carbocation at m/z 177.06 .
Pathway D: Fluorine Elimination (m/z 117.03)
At elevated collision energies, the m/z 137.03 fragment undergoes secondary fragmentation. The -CF₃ group ejects a neutral molecule of hydrogen fluoride (HF, -20 Da), yielding an m/z 117.03 ion. This neutral loss is a highly specific signature for trifluoromethylated aromatic and heteroaromatic systems[1].
Caption: ESI-MS/MS fragmentation pathways of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
To ensure data trustworthiness, this protocol is designed as a self-validating system . It utilizes orthogonal retention mechanisms and strict ion-ratio monitoring to automatically flag matrix interferences.
Aliquot 50 µL of plasma/urine into a 1.5 mL microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., Amphetamine-d5). Causality: The acidic environment ensures the primary amine remains protonated, maximizing recovery and preventing volatility losses.
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 50 mm, 2.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 0.5 min, ramp to 60% B over 3.5 min, flush at 95% B for 1 min, re-equilibrate at 5% B for 1.5 min.
Flow Rate: 0.4 mL/min.
Step 3: MS/MS Acquisition Parameters
Program the triple quadrupole mass spectrometer with the following Multiple Reaction Monitoring (MRM) transitions.
Table 2: Optimized MRM Transitions and Collision Energies (CE)
To ensure the integrity of the analysis and rule out false positives from isobaric background noise, the protocol mandates continuous monitoring of the MRM ion ratio between the Quantifier and Qualifier 1 (m/z 137.0 / m/z 44.0).
Validation Rule: Calculate the mean ion ratio from pure calibration standards. For all unknown samples, a variance of >±20% across the chromatographic peak width automatically invalidates the detection. If variance occurs, it indicates a co-eluting interference, and the gradient must be flattened to resolve the target analyte.
References
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry
Source: IntechOpen
URL: [Link]
Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions
Source: Organic Letters / ACS Publications
URL: [Link]
Method
Application Note: 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine in the Rational Design and Formulation of Next-Generation Agrochemicals
Executive Summary The integration of fluorinated heterocycles into agrochemical discovery has fundamentally shifted the landscape of crop protection. The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of fluorinated heterocycles into agrochemical discovery has fundamentally shifted the landscape of crop protection. The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS 1006328-56-8) is a highly versatile, chiral aliphatic amine building block. It is strategically deployed in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This application note details the mechanistic rationale for utilizing this specific precursor, provides self-validating protocols for active ingredient (AI) synthesis and formulation, and outlines efficacy testing methodologies.
Mechanistic Rationale & Structural Causality
The design of modern SDHI fungicides requires precise tuning of physicochemical properties to ensure target site affinity and field stability. The use of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine provides two critical structural advantages:
The Trifluoromethyl-Pyrazole Motif: The
−CF3
group exerts a strong electron-withdrawing effect and significantly enhances the lipophilicity (
logP
) of the resulting AI . This elevated lipophilicity is the primary driver for translaminar movement across waxy plant cuticles and penetration into fungal cell membranes. Furthermore, the robust C–F bonds resist cytochrome P450-mediated oxidative metabolism, extending the environmental half-life of the fungicide [[1]]([Link]).
The Propan-2-amine Linker & Stereochemistry: The branched methyl group on the propyl chain introduces a stereocenter adjacent to the amine. When coupled to form a carboxamide, this steric bulk restricts the conformational flexibility of the molecule. This pre-organization is energetically favorable for docking into the ubiquinone-binding (Qp) pocket of the succinate dehydrogenase (SDH) enzyme (Complex II) . The specific spatial orientation dictated by the (R)-enantiomer allows the AI to maintain high binding affinity even against fungal strains harboring point mutations (such as SdhB-H277Y) that confer resistance to older, less flexible SDHIs .
Workflow & Pathway Visualization
Workflow of AI synthesis, SC formulation, and SDHI mechanism of action.
Experimental Protocols
Protocol A: Synthesis of Novel Bis-Pyrazole Carboxamide AI
Objective: To synthesize a highly active bis-pyrazole SDHI by coupling the target amine with a fluorinated pyrazole acid chloride.
Preparation: Dissolve 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
Coupling: Slowly add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) dropwise, ensuring the internal temperature remains below 5 °C.
Causality: Strict thermal control suppresses the formation of undesired di-acylated byproducts and minimizes the hydrolysis of the highly reactive acid chloride intermediate. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during nucleophilic acyl substitution and preventing the protonation of the primary amine precursor.
Reaction & Quenching: Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1). Quench the reaction with saturated aqueous
NaHCO3
.
Purification: Extract the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify the crude product via silica gel chromatography to yield the pure bis-pyrazole carboxamide AI.
Protocol B: Preparation of a Stable Suspension Concentrate (SC)
Objective: Formulate the highly lipophilic AI into a 250 g/L Suspension Concentrate suitable for agricultural spraying.
Slurry Formation: Combine the synthesized AI (25% w/w), a polymeric dispersant (e.g., Atlox 4913, 3%), a non-ionic wetting agent (2%), propylene glycol (antifreeze, 5%), and deionized water (up to 100%).
High-Shear Mixing: Pre-mill the slurry using a high-shear rotor-stator mixer at 10,000 rpm for 5 minutes to break down large agglomerates.
Bead Milling: Transfer the slurry to a horizontal bead mill loaded with zirconium oxide beads (0.8–1.0 mm). Mill the suspension until the volume-surface mean diameter (
D3,2
) reaches < 2.0 µm (verified via laser diffraction).
Causality: Reducing the particle size below 2.0 µm maximizes the exposed surface area for rapid dissolution upon foliar application. Crucially, maintaining a narrow size distribution prevents severe Ostwald ripening, thereby guaranteeing the thermodynamic stability of the suspension over prolonged storage.
Finalization: Add xanthan gum (0.2%) as a rheology modifier and a standard biocide (0.1%) under low-shear stirring to finalize the SC formulation.
Protocol C: In Vitro Efficacy Validation (Microtiter Assay)
Objective: Assess the intrinsic fungicidal activity against Zymoseptoria tritici.
Stock Preparation: Prepare a 10,000 mg/L stock solution of the formulated AI in analytical-grade DMSO.
Media Amendment: Perform serial dilutions and amend molten Potato Dextrose Agar (PDA) to achieve final AI concentrations ranging from 0.01 to 10 mg/L.
Causality: The final DMSO concentration in the agar must be strictly maintained below 0.1% (v/v). Concentrations exceeding this threshold induce baseline solvent toxicity in Z. tritici, which would artificially inflate the apparent efficacy of the AI and skew the
EC50
calculations.
Inoculation & Incubation: Inoculate the center of each agar plate with a 5 mm mycelial plug of Z. tritici taken from the leading edge of an actively growing colony. Incubate in the dark at 20 °C for 14 days.
Quantification: Measure colony diameters, subtract the initial plug diameter, and calculate the percentage of mycelial growth inhibition relative to the untreated control. Determine the
EC50
using non-linear regression analysis.
Quantitative Data Summary
The table below summarizes the physicochemical and biological performance of the synthesized bis-pyrazole AI variants derived from 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine compared to a commercial standard.
Compound Variant
Stereochemistry
logP
(Predicted)
Melting Point (°C)
Z. tritici
EC50
(mg/L)
Bis-Pyrazole AI (1a)
Racemic Mixture
3.82
142 – 144
0.045
Bis-Pyrazole AI (1b)
(R)-Enantiomer
3.82
148 – 150
0.012
Bis-Pyrazole AI (1c)
(S)-Enantiomer
3.82
148 – 150
0.185
Commercial Standard
N/A (Fluxapyroxad)
3.08
156 – 158
0.030
Data Interpretation: The (R)-enantiomer (1b) exhibits superior fungicidal activity, validating the hypothesis that the specific steric bulk of the chiral propan-2-amine linker optimizes binding within the SDH Qp pocket.
References
A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides
Source: Phytopathology (PubMed)
URL:[Link]
Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi
Source: Research in Plant Disease
URL:[Link]
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review
Source: ResearchGate
URL:[Link]
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds
Source: PMC (National Institutes of Health)
URL:[Link]
Catalytic Strategies for the Amination of 3-(Trifluoromethyl)pyrazoles: Synthesis of 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS: 1006328-56-8) is a highly valuable fluorina...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS: 1006328-56-8) is a highly valuable fluorinated building block used in the development of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and advanced agrochemicals[1][2]. The presence of the electron-withdrawing trifluoromethyl (
−CF3
) group significantly alters the nucleophilicity and tautomeric equilibrium of the pyrazole ring, presenting unique challenges for regioselective N-alkylation.
This application note details three distinct catalytic and reagent-driven pathways to synthesize this specific amine. By understanding the causality behind catalyst selection—ranging from Lewis acid-mediated ring openings to redox-driven Mitsunobu couplings—chemists can select the optimal self-validating protocol for their specific scale and purity requirements.
Mechanistic Pathways & Catalyst Selection
The synthesis of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine requires the selective functionalization of the
N1
position of 3-(trifluoromethyl)pyrazole with a 2-aminopropyl moiety. The tautomerism of the starting material (3- vs. 5-trifluoromethylpyrazole) dictates that steric and electronic controls must be strictly enforced to prevent the formation of the unwanted 1,5-isomer.
Pathway A: Lewis Acid-Catalyzed Aziridine Ring-Opening
Catalyst: Boron trifluoride diethyl etherate (
BF3⋅OEt2
) or Diphenylborinic acid (
Ph2BOH
).
Causality: The reaction utilizes an N-protected 2-methylaziridine (e.g., N-tosyl or N-Boc). The hard Lewis acid (
BF3
) strongly coordinates to the basic aziridine nitrogen, polarizing the
C−N
bonds and creating an activated aziridinium-like complex. Because the pyrazole is a weak nucleophile (due to the
−CF3
group), this activation is mandatory. Regioselectivity is governed by sterics: the pyrazole attacks the less hindered methylene (
−CH2−
) carbon rather than the methine (
−CH−
) carbon, yielding the desired propan-2-amine backbone via an
SN2
-like mechanism[3].
Catalysts/Reagents: Triphenylphosphine (
PPh3
) and Diisopropyl azodicarboxylate (DIAD).
Causality: This pathway utilizes N-Boc-1-amino-2-propanol. The Mitsunobu reaction operates via a redox cycle where
PPh3
is oxidized and DIAD is reduced. The formation of the bulky triphenylphosphonium intermediate activates the secondary alcohol as an excellent leaving group. The immense steric bulk of this leaving group, combined with the steric hindrance of the
−CF3
group on the pyrazole, forces the
SN2
displacement to occur almost exclusively at the
N1
position (yielding the 1,3-isomer) rather than the sterically congested
N2
position[4].
Pathway C: Alkylation followed by Reductive Amination
Catalysts: Potassium carbonate (
K2CO3
) for alkylation; Sodium cyanoborohydride (
NaBH3CN
) for reduction.
Causality: The pyrazole is first alkylated with 1-chloro-2-propanone. The resulting ketone is then subjected to reductive amination with ammonium acetate.
NaBH3CN
is specifically chosen as the hydride donor because, at a slightly acidic pH (5–6), it selectively reduces the transiently formed iminium ion without reducing the unreacted ketone, preventing the formation of unwanted alcohol byproducts.
Visualizing the Synthetic Workflows
Figure 1: Three convergent catalytic pathways for the synthesis of the target pyrazole amine.
Figure 2: Mechanism of Lewis acid-catalyzed regioselective aziridine ring-opening.
Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, dissolve 3-(trifluoromethyl)pyrazole (1.0 mmol) and 1-Boc-2-methylaziridine (1.2 mmol) in anhydrous toluene (5 mL).
Catalyst Addition: Cool the mixture to 0 °C. Add
BF3⋅OEt2
(20 mol%) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours.
Self-Validation (TLC): Monitor the disappearance of the aziridine (stain with ninhydrin; aziridines appear as distinct spots that disappear upon ring opening).
Quenching & Extraction: Quench the reaction with saturated aqueous
NaHCO3
(5 mL). Extract with ethyl acetate (
3×10
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Deprotection: Dissolve the crude N-Boc intermediate in dichloromethane (DCM, 4 mL) and add TFA (1 mL). Stir at room temperature for 2 hours.
Purification: Concentrate the mixture, neutralize with
1MNaOH
, and extract with DCM. Purify via silica gel chromatography (DCM:MeOH:NH4OH 90:9:1) to afford the pure amine.
Self-Validation (NMR):
1H
NMR validation is critical here. The presence of a distinct doublet at ~1.1 ppm (
3H
,
J=6.5
Hz) confirms the terminal methyl group of the propan-2-amine side chain, proving the pyrazole attacked the
CH2
position. An attack at the
CH
position would yield a complex multiplet for the terminal methyl group.
Protocol B: Mitsunobu N-Alkylation
Materials:
3-(Trifluoromethyl)pyrazole (1.0 mmol)
N-Boc-1-amino-2-propanol (1.1 mmol)
Triphenylphosphine (
PPh3
, 1.2 mmol)
Diisopropyl azodicarboxylate (DIAD, 1.2 mmol)
Anhydrous Tetrahydrofuran (THF, 10 mL)
Step-by-Step Methodology:
Complex Formation: Dissolve 3-(trifluoromethyl)pyrazole, N-Boc-1-amino-2-propanol, and
PPh3
in anhydrous THF (10 mL) at 0 °C under argon.
Activation: Add DIAD dropwise over 10 minutes. The solution will turn pale yellow as the betaine intermediate forms.
Reaction: Stir at room temperature for 16 hours.
Self-Validation (LC-MS): Monitor the formation of the intermediate mass (
[M+H]+=294.1
for the Boc-protected product).
Workup & Deprotection: Evaporate the THF. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (
Ph3P=O
), and filter. Concentrate the filtrate and subject it to TFA/DCM deprotection as described in Protocol A.
Protocol C: Reductive Amination of Pyrazolyl-Ketones
Imine Formation: Dissolve the pyrazolyl-ketone and
NH4OAc
(10 equiv, to drive the equilibrium toward the imine) in methanol (10 mL). Stir at room temperature for 2 hours.
Reduction: Add
NaBH3CN
(1.5 mmol) in one portion. Adjust the pH to ~5.5 using glacial acetic acid if necessary.
Causality Note:
NaBH3CN
is stable in mildly acidic conditions and specifically reduces the protonated iminium ion, leaving the ketone untouched.
Reaction: Stir for 12 hours at room temperature.
Workup: Quench with
1MHCl
(to destroy excess hydride), then basify to pH 10 with
NaOH
. Extract with DCM (
3×15
mL). Dry and concentrate to yield the target amine.
References
NextSDS. "1-[3-(trifluoromethyl)
ACS Publications. "4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry,
ACS Publications. "Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles." The Journal of Organic Chemistry,
Google Patents. "N-((het)arylmethyl)-heteroaryl-carboxamides compounds as plasma kallikrein inhibitors." WO2016083820A1,
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals
Compound: 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS: 1006328-56-8)
Therapeutic/Pharmacological Class: Novel Psychoactive Substance (NPS) / Amphetamine Bioisostere / Monoamine Modulator
Executive Summary & Scientific Rationale
The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine represents a highly specialized structural analogue within the phenethylamine class. By replacing the traditional phenyl ring of amphetamine with a 3-(trifluoromethyl)pyrazole moiety, medicinal chemists employ a classic bioisosteric replacement strategy. This substitution is designed to modulate the molecule's lipophilicity, alter its metabolic stability (particularly resistance to monoamine oxidase [MAO] degradation), and fine-tune its binding affinity at monoamine transporters (DAT, NET, SERT) [1].
Because there is limited published literature specifically detailing the in vivo targets of this exact molecule, this application note establishes a robust, self-validating experimental framework. We treat the compound as a novel central nervous system (CNS) stimulant. To accurately profile its pharmacology, researchers must correlate real-time neurochemical fluctuations with behavioral outputs. Therefore, this guide integrates freely moving in vivo microdialysis [2] with the Open Field Test (OFT) [3], culminating in high-resolution LC-MS/MS bioanalysis [4].
Experimental Workflow & Causality
To ensure high data integrity, experimental choices must be driven by causality:
Why Microdialysis? Traditional tissue homogenates only provide a snapshot of total brain neurotransmitter levels, confounding intracellular stores with active, extracellular signaling molecules. In vivo microdialysis allows for the continuous, dynamic sampling of extracellular dopamine (DA) and serotonin (5-HT) in awake animals, providing a direct pharmacokinetic-pharmacodynamic (PK/PD) link [2].
Why the Open Field Test? Monoamine efflux directly drives behavioral changes. The OFT is the gold standard for quantifying general locomotor activity (driven by striatal DA) and anxiety-like behavior, such as thigmotaxis (wall-hugging), which is often modulated by serotonergic and noradrenergic tone [3, 5].
Why Simultaneous Testing? Conducting the OFT while the microdialysis probe is actively sampling ensures that the neurochemical data perfectly aligns with the behavioral time-course, eliminating inter-cohort variability.
Figure 1: Integrated in vivo microdialysis and behavioral testing workflow.
Detailed Experimental Protocols
Protocol A: Stereotaxic Surgery and In Vivo Microdialysis
Objective: Establish access to the striatum for continuous sampling of extracellular fluid.
Subject Preparation: Anesthetize adult male Sprague-Dawley rats (250–300 g) using Isoflurane (4% induction, 1.5–2% maintenance). Secure the animal in a stereotaxic frame.
Cannula Implantation: Make a midline incision to expose the skull. Drill a burr hole and implant a guide cannula targeting the striatum using the following coordinates relative to bregma: AP: +1.0 mm, ML: ±2.5 mm, DV: -4.0 mm . Secure with dental cement and anchor screws.
Recovery: Allow 5–7 days for surgical recovery. Handle the animals daily to minimize stress-induced monoamine fluctuations.
Probe Insertion & Perfusion: 12 hours prior to the experiment, insert a concentric microdialysis probe (2 mm active membrane length, 20 kDa cutoff) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4) at a constant flow rate of 1.0 µL/min using a micro-syringe pump.
Baseline Collection: Collect dialysate fractions every 15–20 minutes. Establish a stable baseline (minimum of 3 consecutive samples with <10% variation in DA levels) before dosing [2].
Protocol B: Open Field Test (OFT) for Locomotor Activity
Objective: Quantify stimulant and anxiogenic properties of the compound.
Arena Setup: Utilize a standardized polyvinyl chloride (PVC) open field arena (42 × 42 × 42 cm) [3]. Ensure uniform, dim lighting (approx. 30–50 lux) to reduce baseline anxiety.
Habituation: Place the rat in the arena for 30 minutes prior to dosing. This reduces novelty-induced hyperlocomotion, ensuring that post-dosing activity is strictly compound-driven [5].
Dosing & Tracking: Administer 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (e.g., 1, 3, and 10 mg/kg, i.p.). Immediately begin video tracking using automated software (e.g., EthoVision XT).
Data Extraction: Record for 120 minutes. Extract the following metrics:
Total Distance Moved (cm): Primary indicator of DA-mediated stimulation.
Time in Center vs. Periphery (Thigmotaxis): Indicator of anxiety-like behavior.
Sanitization: Clean the arena thoroughly with 70% ethanol between subjects to eliminate olfactory cues [5].
Protocol C: LC-MS/MS Bioanalysis
Objective: Deep chemical profiling of dialysate for neurotransmitters and compound PK.
Sample Preparation: To 10 µL of dialysate, add 2 µL of internal standard mix (e.g., DA-d4, 5-HT-d4). For enhanced sensitivity of primary amines, derivatize using benzoyl chloride (10 mM in acetonitrile) and sodium carbonate buffer [4].
Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the derivatized monoamines and the parent compound (1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine).
Hypothesized Mechanism of Action
Based on its structural homology to amphetamine, 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is hypothesized to act as a substrate for the Dopamine Transporter (DAT). Upon cellular entry, it likely disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient. This causes cytosolic accumulation of DA, triggering DAT reversal and massive non-exocytotic DA efflux into the synaptic cleft.
Figure 2: Hypothesized monoamine efflux mechanism driven by amphetamine bioisosteres.
Data Presentation: Anticipated Results
To benchmark the efficacy of this novel compound, results should be tabulated against a known reference standard (e.g., D-Amphetamine). The table below outlines the anticipated PK/PD profile based on typical responses of fluorinated amphetamine bioisosteres.
Note: The addition of the trifluoromethyl (
CF3
) group to the pyrazole ring is expected to significantly increase lipophilicity and brain penetrance while sterically hindering MAO-mediated deamination, potentially prolonging the biological half-life compared to unsubstituted phenethylamines.
References
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, 47(1), 7-1. Retrieved from:[Link]
Sarnyai, Z., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916:99-103. Retrieved from:[Link]
Gu, H., et al. (2024). In-Depth Chemical Analysis of the Brain Extracellular Space Using In Vivo Microdialysis with Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from:[Link]
Võikar, V., & Stanford, S. C. (2023). The Open Field Test. Springer Protocols. Retrieved from:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Stability & Storage of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 1-[3-(trifluoromet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine .
While the trifluoromethyl-substituted pyrazole ring in this molecule is highly robust, the aliphatic primary amine (-NH₂) is chemically vulnerable. Understanding the thermodynamic and kinetic drivers of its degradation is critical for maintaining batch integrity during long-term storage.
Part 1: Troubleshooting Guide & FAQs
Q1: My LC-MS analysis of a stored batch shows a major impurity with a +44 Da mass shift. What is this, and how did it form?
A1: This is a classic signature of carbamate formation . Primary aliphatic amines act as strong nucleophiles. When exposed to ambient air, the lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of atmospheric carbon dioxide (CO₂). This forms a zwitterionic intermediate that rapidly stabilizes into a carbamate salt, adding exactly 44 Da (the mass of CO₂) to your parent molecule[1].
Causality: The reaction is thermodynamically favorable at room temperature and is accelerated by ambient moisture, which hydrates CO₂ to form reactive carbonic acid species.
Solution: The free base must be stored under a strict inert atmosphere (Argon) to exclude CO₂.
Q2: The compound is turning slightly yellow, and the mass spectrum shows +16 Da and -2 Da peaks. What is the mechanism?
A2: Yellowing indicates oxidative degradation . The +16 Da shift corresponds to the oxidation of the primary amine to a hydroxylamine (-NHOH)[2]. Further radical-mediated hydrogen abstraction (a loss of 2 Da) leads to the formation of imines, which can subsequently hydrolyze into aldehydes and ammonia[3].
Causality: This radical oxidation pathway is initiated by ambient oxygen (O₂) and is catalyzed by UV light, trace transition metals, and humidity[3]. The trifluoromethyl group on the pyrazole ring is electron-withdrawing, but it is too far from the aliphatic amine to offer any inductive oxidative protection.
Solution: Store the compound in amber glass vials to prevent photolytic radical initiation, and ensure the headspace is completely purged of oxygen.
Q3: Can I store the free base in a standard laboratory refrigerator (2–8°C) without inert gas?
A3: No. Standard refrigerators have high internal humidity. Because amines are highly hygroscopic, the compound will absorb moisture. Water lowers the activation barrier for hydroxyl radical (HO•) mediated oxidative degradation and facilitates CO₂ absorption[3]. If you must store the free base, it requires desiccation and an Argon blanket regardless of temperature.
Part 2: Degradation Pathways Visualization
Chemical degradation pathways of the primary amine via CO2 and ROS exposure.
Part 3: Quantitative Data & ICH Q1A(R2) Stability Profiling
To comply with regulatory standards, stability testing must evaluate the effects of temperature and humidity over time[4]. The table below summarizes the expected degradation profiles and estimated shelf life for the free base form of this compound under standard ICH Q1A(R2) conditions[4].
Storage Condition
ICH Q1A(R2) Parameter
Expected Degradation Mechanism
Estimated Shelf Life (Free Base)
Recommended Action
Room Temp (Air)
25°C ± 2°C / 60% RH
Rapid carbamate formation, high oxidation
< 2 Weeks
Unsuitable for storage.
Accelerated
40°C ± 2°C / 75% RH
Severe thermal/oxidative cleavage
< 48 Hours
Use for stress testing only.
Refrigerated (Ar)
5°C ± 3°C
Slowed oxidation, trace carbamate
3–6 Months
Acceptable for short-term use.
Freezer (Ar)
-20°C ± 5°C
Kinetically halted degradation
> 2 Years
Optimal for long-term storage.
Part 4: Step-by-Step Methodologies for Long-Term Storage
To ensure a self-validating and foolproof storage system, you must either rigorously protect the free base from the environment or chemically modify it to remove its nucleophilicity.
Protocol A: Physical Protection of the Free Base
If your downstream assay requires the free base, use this strict environmental control protocol:
Lyophilization: Ensure the synthesized batch is completely dry. Residual moisture will accelerate degradation. Dry the compound under high vacuum (< 0.1 mbar) for at least 12 hours.
Aliquoting: Divide the bulk powder into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air during weighing will introduce condensation and CO₂, destroying the bulk batch.
Argon Blanketing: Purge the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder).
Packaging: Use amber glass vials to block UV light. Seal with PTFE-lined caps to prevent oxygen and moisture ingress.
Storage: Store the sealed vials in a desiccator box placed inside a -20°C freezer.
Protocol B: Chemical Stabilization via Salt Formation (Highly Recommended)
The most scientifically robust method to prevent primary amine degradation is to convert the free base into a hydrochloride (HCl) salt.
Causality: Protonating the amine (
R−NH2→R−NH3+
) ties up the nitrogen's lone pair of electrons. Without this lone pair, the molecule is no longer a nucleophile (preventing CO₂ attack) and is highly resistant to radical oxidation.
Dissolve the free base in anhydrous diethyl ether or dioxane.
Slowly add 1.1 equivalents of anhydrous HCl in dioxane under stirring at 0°C.
Filter the resulting white precipitate (the HCl salt) under a nitrogen atmosphere.
Wash with cold ether, dry under vacuum, and store at room temperature or 2–8°C. The salt form will remain stable for years without the need for strict Argon blanketing.
Part 5: Storage Workflow Visualization
Optimized step-by-step workflow for the long-term storage of sensitive amines.
References
[4] Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 5
[3] Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. National Institutes of Health (NIH). 3
[1] THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. 1
[2] Enzymatic Nitrogen Incorporation Using Hydroxylamine. Journal of the American Chemical Society - ACS Publications.2
Technical Support Center: Optimizing Chiral Separation of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine Enantiomers
Welcome to the dedicated technical support guide for the enantioselective separation of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine. This resource is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the enantioselective separation of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this specific chiral separation. As the distinct pharmacological profiles of enantiomers are a critical aspect of drug safety and efficacy, robust and reliable analytical methods are paramount.[1][2][3] This guide synthesizes established chromatographic principles with field-proven insights to empower you to overcome common challenges and achieve optimal separation.
Troubleshooting Guide: Common Issues & Step-by-Step Solutions
This section addresses specific problems you may encounter during your experiments, offering systematic solutions.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: My enantiomers are co-eluting or showing very poor separation. What are the immediate steps I should take to improve resolution?
A: Poor resolution is the most common challenge in chiral method development. A systematic approach is crucial. First, confirm the suitability of your chiral stationary phase (CSP) and then optimize the mobile phase conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Steps & Protocols:
Evaluate Your Chiral Stationary Phase (CSP): The analyte is a primary amine. Polysaccharide-based CSPs (amylose or cellulose derivatives) are versatile and often a good starting point.[4][5][6] However, cyclofructan-based CSPs have shown a very high success rate for primary amines and should be strongly considered.[7]
Action: If using a polysaccharide phase with poor results, consider screening a cyclofructan-based column.
Optimize the Mobile Phase:
For Normal Phase (NP) HPLC:
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, 2-propanol) in the hexane or heptane mobile phase are critical. Vary the alcohol percentage. Lower percentages generally increase retention and may improve resolution.[8]
Additive: For a basic analyte like this amine, peak shape and resolution can be dramatically improved by adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA).[1][9][10] An acidic modifier like trifluoroacetic acid (TFA) can also be used, sometimes in combination with a base, which can alter the chiral recognition mechanism.[9][11]
For Supercritical Fluid Chromatography (SFC):
Co-solvent: Methanol is a common co-solvent. The percentage of co-solvent significantly impacts retention and selectivity.[12]
Additives: Similar to NP-HPLC, additives are crucial for amines in SFC to improve peak shape and selectivity.[11][13] A screening approach using different additives is recommended.
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[14][15] The effect can be unpredictable; therefore, it is a valuable parameter to screen.[16]
Action: Screen temperatures in a range (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance the stability of transient diastereomeric complexes, improving resolution, but higher temperatures can improve kinetics and peak efficiency.[15][17]
Optimize the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations due to slower mass transfer kinetics.
Action: If partial separation is observed, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase efficiency and, consequently, resolution.
Q: My peaks are showing significant tailing, which is affecting integration and resolution. How can I fix this?
A: Peak tailing for basic compounds like 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is commonly caused by secondary interactions with the stationary phase, particularly with residual silanols on silica-based CSPs.[16][18][19]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Detailed Steps & Protocols:
Rule out Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[18][20]
Action: Prepare a 1:10 and 1:100 dilution of your sample and inject. If peak shape improves, you were overloading the column.
Optimize Mobile Phase Additive: This is the most critical factor for basic amines.
Action (HPLC/SFC): Add a competing base to the mobile phase. Start with 0.1% Diethylamine (DEA) or Triethylamine (TEA). This additive will occupy the active sites (residual silanols) on the silica surface that cause the secondary interactions with your basic analyte.[10][19]
Note: Be aware of the "memory effect" of amine additives on polysaccharide columns. It may take time to fully wash an additive off a column.[21]
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[18]
Action: If possible, dissolve your sample directly in the initial mobile phase.
Evaluate Column Health: Over time, columns can become contaminated or damaged.
Action: If the column is old or has been used with aggressive mobile phases, performance may be degraded.[22] Try the separation on a new column of the same type to see if performance is restored.
Frequently Asked Questions (FAQs)
Q1: Which chiral separation mode is better for this compound: HPLC or SFC?
A1: Both High-Performance Liquid Chromatography (HPLC) in normal-phase or polar-organic mode and Supercritical Fluid Chromatography (SFC) are highly effective for this type of compound.[23] SFC often provides significant advantages, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and potentially superior peak shapes for basic compounds.[23][24] However, HPLC is a robust and widely available technique. The choice may depend on available instrumentation and throughput needs.
Q2: How do I select the best starting chiral stationary phase (CSP) for this molecule?
A2: A systematic screening approach is the most effective strategy.[7] For 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, which is a primary amine, the following CSPs are recommended for initial screening:
Cyclofructan-based CSPs: An aliphatic derivatized cyclofructan column is an excellent first choice due to its high success rate with primary amines.[7]
Polysaccharide-based CSPs: Columns based on amylose and cellulose phenylcarbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)) are highly versatile and should be included in the screen.[4][6] Both coated and covalently immobilized versions can be tested.
Q3: Can I use chiral derivatization as an alternative to a chiral column?
A3: Yes, chiral derivatization is a valid alternative strategy.[2][25] This involves reacting your racemic amine with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride, Marfey's reagent) to form a pair of diastereomers.[25] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC or GC column.[26][27] This approach can be particularly useful for GC-MS analysis, as derivatization can also improve volatility.[28][29]
Q4: What are the key parameters to include in a method validation for this chiral separation?
A4: Method validation ensures the method is suitable for its intended purpose and should follow ICH guidelines.[1][2][30] Key parameters include:
Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities or degradants.
System Suitability: Verify the performance of the chromatographic system before each run (e.g., resolution > 1.5, tailing factor ≤ 2.0, repeatability %RSD ≤ 2.0%).[1]
Linearity: Establish a linear relationship between the concentration of the minor enantiomer and its peak area.
Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.
Robustness: Show the reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).
Experimental Protocols & Data
Protocol 1: HPLC Chiral Method Development Screening
This protocol outlines a systematic approach to screen for an effective chiral separation using HPLC.
Column Selection:
Column 1: Cyclofructan-based (e.g., LARIHC CF6-P or equivalent)
Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for initial screening.
Sample Preparation:
Dissolve the racemic standard of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine in ethanol or mobile phase to a concentration of ~1 mg/mL.
Screening Conditions:
Run a series of isocratic methods on each column.
Flow Rate: 1.0 mL/min
Temperature: 25°C
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
Mobile Phase Screening Table:
Screen #
Mobile Phase System
Composition (v/v)
Additive (v/v)
1
Normal Phase (NP)
n-Hexane / 2-Propanol
90:10
2
Normal Phase (NP)
n-Hexane / Ethanol
90:10
3
NP with Additive
n-Hexane / Ethanol
90:10 with 0.1% DEA
4
Polar Organic (PO)
100% Methanol
N/A
5
PO with Additive
100% Methanol
0.1% DEA
6
Polar Organic (PO)
100% Acetonitrile
N/A
Evaluation:
For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs).
Identify the condition that provides the best separation (target Rs ≥ 1.5).
Proceed to optimization (adjusting alcohol percentage, temperature, flow rate) based on the most promising initial result.[8][31][32]
Protocol 2: SFC Chiral Method Development Screening
This protocol outlines a rapid screening approach using SFC.
Column Selection: Use the same set of columns as in the HPLC protocol. SFC-specific columns are recommended if available.
Sample Preparation:
Dissolve the racemic standard in methanol to a concentration of ~1 mg/mL.
Screening Conditions:
Instrumentation: SFC system with back-pressure regulator (BPR) and UV detector.[23]
Primary Mobile Phase: Supercritical CO₂
Back Pressure: 150 bar
Temperature: 40°C
Flow Rate: 3.0 mL/min
Co-solvent/Additive Screening:
Run a gradient screen on each column. A typical generic gradient is 5% to 50% co-solvent over 5-10 minutes.
Screen different co-solvent/additive mixtures:
Co-solvent A: Methanol
Co-solvent B: Methanol with 0.2% Triethylamine (TEA)
Co-solvent C: Methanol with 0.3% Trifluoroacetic Acid (TFA) and 0.2% TEA[23]
Evaluation:
Identify the column and co-solvent combination that yields the best separation.
Optimize the separation by converting to an isocratic method or adjusting the gradient slope based on the screening results.
References
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. [Link]
Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. Molecules. [Link]
Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]
Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Separation Science and Technology. [Link]
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. ResearchGate. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiroal Recognition Analysis. ACS Omega. [Link]
Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality. [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG. [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. [Link]
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]
Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. [Link]
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. Journal of the American Society for Mass Spectrometry. [Link]
Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. [Link]
Technical Support Center: Refining Purification Methods for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Welcome to the Technical Support Center. The synthesis and purification of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine presents a triad of distinct chemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis and purification of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine presents a triad of distinct chemical challenges. Because the pyrazole ring tautomerizes during alkylation, reactions typically yield a complex mixture of 3-CF₃ and 5-CF₃ regioisomers. Furthermore, the presence of a basic primary amine moiety (propan-2-amine) causes severe streaking on standard silica gel, complicating the removal of unreacted precursors. Finally, the C2 chiral center necessitates enantiomeric resolution for precise pharmacological applications.
This guide provides field-proven, self-validating protocols to overcome these bottlenecks, ensuring high scientific integrity and reproducible yields.
Purification & Resolution Workflow
Workflow for the purification and chiral resolution of trifluoromethylpyrazole amines.
Troubleshooting Guides & FAQs
Q1: My compound streaks severely on silica gel, leading to poor recovery and co-elution of regioisomers. How can I resolve this?A1: The primary amine group hydrogen-bonds strongly with the acidic silanol groups on the silica stationary phase, causing peak broadening and streaking. To establish a self-validating purification system, we recommend a reversible Boc-protection strategy . By reacting the crude mixture with Di-tert-butyl dicarbonate (Boc₂O), you mask the amine's polarity. The resulting carbamate elutes cleanly on normal-phase silica, allowing for baseline separation of the regioisomers based purely on the electronic and steric differences induced by the trifluoromethyl group [1]. Alternatively, if protection is not viable, amine-functionalized silica (NH₂-silica) must be used.
Q2: How do I efficiently separate the 3-CF₃ and 5-CF₃ regioisomers after Boc-protection?A2: Once the amine is Boc-protected, the isomers can be separated via flash column chromatography using a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate). The 5-CF₃ isomer typically elutes first; the steric shielding of the pyrazole nitrogen by the adjacent CF₃ group reduces its interaction with the stationary phase. For multigram scales, fractional distillation under reduced pressure is a highly effective alternative, as the boiling points of 3-CF₃ and 5-CF₃ pyrazole derivatives can differ by up to 50 °C [2].
Q3: How do I remove unreacted starting materials (e.g., hydrazines or alkylating agents) before chromatography?A3: Implement a biphasic acid-base extraction. The target compound has a pKa of approximately 9.5. By acidifying the crude mixture to pH 2 using 1M HCl, the target amine forms a water-soluble ammonium salt. Organic impurities and unreacted neutral electrophiles remain in the organic phase (e.g., Dichloromethane) and are discarded. Subsequent basification of the aqueous layer to pH 12 with NaOH regenerates the free base, which is then extracted back into a fresh organic phase [3].
Q4: What is the best method for resolving the enantiomers of the propan-2-amine moiety?A4: For scalable resolution, diastereomeric salt formation is preferred over preparative chiral HPLC. By reacting the racemic free amine with a chiral resolving agent such as (+)-Di-p-toluoyl-D-tartaric acid in ethanol, diastereomeric salts are formed. These salts exhibit different solubilities and can be separated via fractional crystallization, providing an operationally simple and highly pure yield.
To assist in selecting the appropriate purification vector, the following table summarizes the efficiency of various techniques applied to 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine batches:
This protocol ensures the removal of unreacted starting materials and prepares the batch for streak-free regioisomer separation.
Acidification: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude). Add an equal volume of 1M aqueous HCl. Stir vigorously for 15 minutes.
Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (containing the amine salt) and discard the organic layer (containing neutral impurities).
Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M NaOH dropwise until the pH reaches 12.
Extraction: Extract the basified aqueous layer three times with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.
Boc-Protection: Dissolve the free amine in Tetrahydrofuran (THF). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of Triethylamine (TEA). Stir at room temperature for 4 hours.
Chromatography: Concentrate the mixture and load it onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to separate the Boc-protected 3-CF₃ and 5-CF₃ regioisomers.
Deprotection: Treat the isolated 3-CF₃ fraction with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM at 0 °C for 3 hours to quantitatively cleave the Boc group and yield the pure target amine [4].
Protocol B: Diastereomeric Salt Resolution
This protocol resolves the racemic propan-2-amine center into its pure enantiomers.
Salt Formation: Dissolve the purified racemic 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (1.0 eq) in boiling absolute ethanol (15 mL/g).
Chiral Acid Addition: Slowly add a solution of (+)-Di-p-toluoyl-D-tartaric acid (1.0 eq) dissolved in a minimum amount of hot ethanol.
Crystallization: Allow the mixture to cool slowly to room temperature over 12 hours, then transfer to a 4 °C refrigerator for an additional 12 hours. The less soluble diastereomeric salt will precipitate.
Filtration: Filter the crystals under vacuum and wash with a small amount of ice-cold ethanol.
Free Base Regeneration: Suspend the crystals in DCM and wash with 1M NaOH until the salt is fully neutralized. Extract the free enantioenriched amine into the DCM layer, dry, and concentrate.
References
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Organic Process Research & Development.[Link]
Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate.[Link]
How to purify Amine? Demonstration and discussion. YouTube Organic Chemistry Tutorials.[Link]
Reference Data & Comparative Studies
Validation
Cross-reactivity studies comparing 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine and primary amines
Comparative Cross-Reactivity and Nucleophilic Profiling: 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine vs. Standard Primary Amines Executive Summary In modern drug discovery and bioconjugation, the 3-(trifluorome...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Cross-Reactivity and Nucleophilic Profiling: 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine vs. Standard Primary Amines
Executive Summary
In modern drug discovery and bioconjugation, the 3-(trifluoromethyl)pyrazole motif is recognized as a privileged pharmacophore, prized for enhancing metabolic stability and lipophilicity [1] [2]. When this bulky, electron-withdrawing group is appended to an aliphatic primary amine—yielding 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (TFMPA )—the reactivity profile of the amine is fundamentally altered.
This guide provides a rigorous comparative analysis of TFMPA against standard primary amines (e.g., isopropylamine, benzylamine). By dissecting the causality behind its chemical and pharmacological cross-reactivity, we provide researchers with self-validating protocols to accurately profile this complex building block in both biochemical assays and off-target screening panels.
Mechanistic Causality: The Electronic-Steric Tug-of-War
To predict how TFMPA will cross-react in amine-targeting assays (such as NHS-ester derivatization) or off-target receptor binding, one must understand the competing physical chemistry forces at play:
Electronic Activation (pKa Shift): Standard aliphatic amines like isopropylamine possess a pKa of ~10.6, meaning they are almost entirely protonated (and thus non-nucleophilic) at physiological pH. In TFMPA, the strongly electron-withdrawing trifluoromethyl group (-I effect) and the pyrazole ring pull electron density away from the amine through the alkyl chain. This lowers the amine's pKa to approximately 8.5–9.0. Consequently, at a standard assay pH of 8.3, a significantly higher fraction of TFMPA exists as the reactive free base compared to standard amines [3].
Steric Deactivation: Despite having a higher concentration of reactive free base, the bulky 3-(trifluoromethyl)pyrazole group creates severe steric shielding around the chiral center of the propan-2-amine moiety.
The Net Effect: In chemical cross-reactivity (e.g., bioconjugation), the steric hindrance drastically reduces the kinetic rate constant (
k
) of nucleophilic attack, overriding the electronic advantage. In pharmacological cross-reactivity, the added lipophilicity and bulk drive unique off-target binding profiles, often increasing cross-reactivity with hydrophobic binding pockets (e.g., hERG, Sigma receptors) while reducing affinity for standard biogenic amine receptors.
Quantitative Data: Cross-Reactivity Profiles
The following tables summarize the comparative chemical kinetics and off-target pharmacological cross-reactivity of TFMPA versus standard primary amines.
Table 1: Chemical Cross-Reactivity (NHS-Ester Conjugation Kinetics)
Conditions: 10 mM Amine, 1 mM Cy5-NHS Ester, 0.1 M Sodium Bicarbonate (pH 8.3), 25°C.
To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal standards to normalize volumetric errors and specific quenching steps to freeze reaction states, ensuring that measured cross-reactivity is an artifact-free reflection of molecular behavior.
Protocol 1: Chemical Cross-Reactivity via NHS-Ester Kinetics
This protocol measures the kinetic rate of amine derivatization, essential for optimizing click-chemistry or bioconjugation workflows [4].
Rationale: We utilize a pH 8.3 buffer to balance the availability of the unprotonated amine against the competing hydrolysis of the NHS ester [3]. Tris-HCl is used as a quenching agent because its primary amine rapidly consumes unreacted NHS esters, halting the reaction at precise timepoints [4].
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of TFMPA (or control amine) in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Spike the buffer with 1 mM Toluene as a non-reactive internal standard for HPLC normalization.
Initiation: Add Cy5-NHS ester (dissolved in anhydrous DMF) to a final concentration of 1 mM. Vortex immediately.
Parallel Control: Simultaneously prepare a "Hydrolysis Control" containing the buffer, internal standard, and Cy5-NHS ester, but lacking the amine.
Time-Course Sampling: At
t=5,15,30,60,
and
120
minutes, extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately inject the aliquot into 50 µL of 1 M Tris-HCl Quench Buffer (pH 8.0). Incubate for 5 minutes to fully neutralize unreacted NHS ester [4].
Analysis: Analyze samples via RP-HPLC. Normalize the product peak area against the Toluene internal standard. Subtract background degradation calculated from the Hydrolysis Control.
Workflow for evaluating amine-reactive chemical cross-reactivity via NHS-ester kinetics.
Due to the lipophilic nature of the trifluoromethyl pyrazole group, TFMPA must be screened for off-target binding against biogenic amine receptors.
Rationale: A competitive radioligand binding assay is used. The system validates itself by measuring Total Binding (TB) and Non-Specific Binding (NSB) to calculate Specific Binding.
Step-by-Step Methodology:
Membrane Preparation: Resuspend target receptor membranes (e.g., hERG or 5-HT2A expressing CHO cells) in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
Tracer Addition: Add a fixed concentration of radiolabeled tracer (e.g., [3H]-Ketanserin for 5-HT2A) at its known
Kd
value.
Compound Titration: Add TFMPA in a 10-point dose-response curve (1 nM to 100 µM).
Validation Controls:
Total Binding (TB): Wells with tracer and buffer only.
Non-Specific Binding (NSB): Wells with tracer and a 1000-fold molar excess of a known high-affinity cold ligand.
Incubation & Filtration: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).
Quantification: Wash filters 3x with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.
Pharmacological screening pathway for assessing off-target biogenic amine cross-reactivity.
References
Benchchem. "Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry." Benchchem Application Notes.
National Institutes of Health (PMC). "Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions." PMC Archive.
Benchmarking 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine against standard kinase inhibitors
Document Type: Application & Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary: The Fragment-Based Paradigm In modern kinase inhibitor devel...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application & Comparison Guide
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary: The Fragment-Based Paradigm
In modern kinase inhibitor development, starting with massive, highly potent molecules often leads to "molecular obesity"—compounds that violate Lipinski’s Rule of Five and suffer from poor pharmacokinetics. Fragment-Based Drug Discovery (FBDD) offers an alternative: starting with low-molecular-weight (<250 Da) fragments that bind weakly but with exceptionally high thermodynamic efficiency [1].
This guide benchmarks 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (TFMPP-amine) —a highly efficient fluorinated fragment—against fully elaborated standard kinase inhibitors (Staurosporine and Alpelisib). By objectively comparing binding kinetics, ligand efficiency (LE), and synthetic tractability, we demonstrate why TFMPP-amine serves as a privileged scaffold for next-generation targeted therapeutics.
Mechanistic Rationale: The Privileged Fluorinated Pyrazole Core
To understand the utility of TFMPP-amine, one must deconstruct its causality in the kinase ATP-binding pocket:
The 1H-Pyrazole Motif: Acts as a classic bioisostere for the adenine ring of ATP. The nitrogen atoms serve as critical hydrogen bond donors and acceptors, interacting directly with the kinase hinge region (e.g., Val851 in PI3Kα).
The 3-(Trifluoromethyl) Group: Fluorine incorporation drastically alters the physicochemical landscape. The
−CF3
group is highly lipophilic and electron-withdrawing. It perfectly occupies the hydrophobic specificity pocket adjacent to the hinge, displacing high-energy water molecules to drive an entropically favorable binding event [2].
The Propan-2-amine Vector: The primary amine provides a synthetic handle pointing toward the solvent-exposed channel, allowing for rapid "fragment growing" without disrupting the core hinge-binding interactions.
Fig 1: Fragment-Based Drug Discovery (FBDD) workflow for TFMPP-amine elaboration.
Comparative Performance Analysis
When benchmarking a fragment against standard drugs, raw potency (
IC50
) is a misleading metric. Instead, Ligand Efficiency (LE) —the binding energy contributed per heavy atom—is the gold standard [1]. An LE
>0.3
is generally required for a viable drug, while fragments often exceed
0.4
.
Data Interpretation: While Staurosporine and Alpelisib possess nanomolar potency, their large size limits further synthetic optimization. TFMPP-amine exhibits an exceptional LE of 0.43. This high efficiency proves that the trifluoromethyl-pyrazole core establishes near-perfect geometric complementarity with the hinge region, providing a highly stable foundation for developing novel, patentable inhibitors.
Experimental Protocols: Self-Validating Systems
To ensure rigorous, reproducible benchmarking, the following protocols utilize orthogonal validation: a biochemical assay for functional activity and a biophysical assay for direct binding kinetics.
Because fragments like TFMPP-amine have fast on/off rates, SPR is mandatory to capture transient binding events [3].
Step-by-Step Methodology:
Surface Preparation & Immobilization:
Dock a CM5 sensor chip into the Biacore T200.
Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 420 seconds at 5 µL/min [3]. Causality: This creates reactive succinimide esters to covalently bind the primary amines of the target kinase.
Inject the target kinase (e.g., PI3Kα) diluted in 10 mM Sodium Acetate (pH 5.0) to achieve a high target density (
Rmax≈3000
RU). Causality: High density is required to detect the low mass of a 193 Da fragment.
Block remaining active sites with 1 M Ethanolamine-HCl (pH 8.5).
Buffer Optimization (Critical Step):
Use TRIS-based running buffer (50 mM TRIS, 150 mM NaCl, 0.05% Tween-20, pH 7.4) rather than HEPES, as HEPES can interfere with small-molecule kinase binding [4].
Add exactly 5% DMSO to the running buffer. Causality: TFMPP-amine is highly lipophilic. Strict DMSO matching between the analyte and running buffer prevents bulk refractive index shifts that would obscure the true binding signal [4].
Analyte Injection (Kinetic Titration):
Prepare a concentration series of TFMPP-amine (10 µM to 500 µM) and Alpelisib (1 nM to 100 nM) in the matched running buffer.
Inject analytes at a high flow rate (30 µL/min) for 60 seconds (association), followed by 120 seconds of running buffer (dissociation). Causality: High flow rates minimize mass transport limitations, ensuring the observed
ka
and
kd
reflect true interaction kinetics.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
KD
.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Assay Assembly: In a 384-well plate, combine 5 nM target kinase, TFMPP-amine (serial dilution), and a biotinylated peptide substrate.
ATP Addition: Initiate the reaction by adding ATP at the exact
Km
value for the specific kinase. Causality: Running the assay at the ATP
Km
ensures the assay is sensitive to competitive hinge-binders like TFMPP-amine, preventing artificially inflated
IC50
values caused by ATP outcompetition.
Detection: Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the FRET signal (665 nm / 615 nm ratio) to quantify inhibition.
Pathway Visualization
To contextualize the biological application of this fragment, we map the signaling cascade where trifluoromethyl-pyrazole derivatives (like Alpelisib and TFMPP-amine-derived leads) exert their therapeutic effect.
Fig 2: PI3K/AKT signaling pathway illustrating the target intervention point for pyrazole-based inhibitors.
Conclusion
Benchmarking 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine against standard inhibitors reveals the power of FBDD. While it lacks the raw nanomolar potency of Staurosporine or Alpelisib, its superior Ligand Efficiency (0.43) and strategically positioned synthetic vectors make it an optimal starting point. By utilizing rigorous SPR and TR-FRET protocols, researchers can confidently map the growth of this fragment into a highly selective, patentable clinical candidate.
References
Fragment-based approaches to enzyme inhibition.National Institutes of Health (NIH) / PMC.
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
Guide to Running an SPR Experiment.Duke University.
Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance.University of New South Wales (UNSW).
Validation
A Comparative Guide to the Synthesis of 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine: Navigating Reproducibility in Drug Discovery Scaffolds
For researchers, scientists, and drug development professionals, the synthesis of novel molecular scaffolds is the bedrock of innovation. The pyrazole ring, particularly when functionalized with a trifluoromethyl group,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the synthesis of novel molecular scaffolds is the bedrock of innovation. The pyrazole ring, particularly when functionalized with a trifluoromethyl group, is a privileged structure in medicinal chemistry, valued for its metabolic stability and unique electronic properties.[1] This guide provides an in-depth comparison of two plausible synthetic routes to a key building block, 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, with a critical focus on the factors influencing their reproducibility across different laboratory settings.
The challenge in synthesizing this specific molecule lies not in the complexity of the individual reactions, but in controlling the regioselectivity during the formation of the pyrazole ring and its subsequent N-alkylation. Minor variations in reaction conditions can lead to isomeric impurities that are often difficult to separate, impacting yield, purity, and ultimately, the reliability of biological data derived from its use. This guide will dissect two logical synthetic pathways, offering insights into the causality behind experimental choices to ensure a self-validating and reproducible protocol.
Route 1: The Convergent Approach - Knorr Pyrrole Synthesis Followed by N-Alkylation and Reductive Amination
This route is a classic and convergent approach, beginning with the construction of the substituted pyrazole core, followed by the installation of the aminopropyl side chain.
Workflow for Route 1
Caption: Workflow for the convergent synthesis of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
Detailed Experimental Protocol for Route 1
Step 1: Synthesis of 3-(Trifluoromethyl)-5-methyl-1H-pyrazole
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.[2][3][4][5]
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
Upon completion, cool the mixture and remove the solvent under reduced pressure.
The resulting crude oil will be a mixture of 3-(trifluoromethyl)-5-methyl-1H-pyrazole and 5-(trifluoromethyl)-3-methyl-1H-pyrazole.
Separate the isomers via fractional distillation under reduced pressure or by column chromatography on silica gel. The separation of these regioisomers is a critical step for reproducibility.[6]
Step 2: N-Alkylation to 1-[3-(Trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]propan-2-one
To a solution of the isolated 3-(trifluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).[7]
Stir the suspension at room temperature for 30 minutes.
Add 1-chloropropan-2-one (1.2 eq) dropwise.
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired ketone. Control of the reaction temperature is crucial to minimize side reactions.[7]
Step 3: Reductive Amination to 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Dissolve the ketone from Step 2 (1.0 eq) in methanol and add ammonium acetate (10 eq).[8]
Stir the mixture at room temperature for 30 minutes to form the imine in situ.
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.[9]
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Quench the reaction by adding water and remove the methanol under reduced pressure.
Basify the aqueous solution with NaOH and extract with dichloromethane.
Dry the combined organic layers, concentrate, and purify by column chromatography to afford the final product.
Route 2: The Linear Approach - Pyrazole Formation, N-Alkylation with a Protected Amine, and Deprotection
This linear approach first establishes the core pyrazole ring and then introduces the side chain through a protected amine, which can offer better control over regioselectivity.
Workflow for Route 2
Caption: Workflow for the linear synthesis of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
Detailed Experimental Protocol for Route 2
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
React 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol at reflux for 4-6 hours.[6]
Work up the reaction as described in Route 1, Step 1.
Separate the resulting mixture of 3-(trifluoromethyl)-1H-pyrazole and 5-(trifluoromethyl)-1H-pyrazole by fractional distillation or column chromatography.[6][10]
Step 2: N-Alkylation via Mitsunobu Reaction
Dissolve the isolated 3-(trifluoromethyl)-1H-pyrazole (1.0 eq), N-(2-hydroxypropyl)phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 18-24 hours.
Monitor the reaction by TLC.
Concentrate the reaction mixture and purify directly by column chromatography to isolate the N-alkylated phthalimide derivative. The Mitsunobu reaction can offer higher regioselectivity for the N1 position but requires careful handling of reagents.
Step 3: Deprotection via Hydrazinolysis
Dissolve the phthalimide-protected pyrazole (1.0 eq) in ethanol.
Add hydrazine hydrate (4-5 eq) and reflux the mixture for 4-6 hours.
Cool the reaction mixture, which will result in the precipitation of phthalhydrazide.
Filter the solid and concentrate the filtrate.
Dissolve the residue in dilute HCl and wash with ethyl acetate to remove any remaining impurities.
Basify the aqueous layer with NaOH and extract the product with dichloromethane.
Dry, concentrate, and purify the final amine as described in Route 1.
Comparison of Synthesis Routes and Reproducibility Analysis
Feature
Route 1: Convergent Approach
Route 2: Linear Approach
Starting Materials
1,1,1-Trifluoro-2,4-pentanedione, hydrazine, 1-chloropropan-2-one. Generally commercially available and cost-effective.[2][3]
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, hydrazine, N-(2-hydroxypropyl)phthalimide. The butenone may be less common.
Regioselectivity
Moderate to Low. The initial Knorr synthesis produces a mixture of regioisomers that must be carefully separated.[6] N-alkylation can also yield a mixture of N1 and N2 products.[11][12]
Potentially High. The Mitsunobu reaction often favors N-alkylation at the less sterically hindered nitrogen, potentially leading to better N1 selectivity.[13]
Number of Steps
3 steps from the pyrazole core.
3 steps from the pyrazole core.
Reproducibility
Challenging. The reproducibility is highly dependent on the efficiency and consistency of the isomer separation in the first step. Inconsistent separation will lead to variable purity of the final product.
More Robust. While requiring more specialized reagents (Mitsunobu), the potential for higher regioselectivity in the N-alkylation step can lead to a more reproducible outcome with fewer isomeric impurities to manage.
Scalability
Moderate. The fractional distillation required for isomer separation can be challenging on a large scale.
Good. The chromatographic purifications and extractions are generally scalable processes.
Safety Concerns
1-chloropropan-2-one is a lachrymator. Sodium cyanoborohydride is toxic.[9]
DEAD/DIAD are explosive and toxic. Hydrazine is highly toxic and corrosive.
Conclusion
Both routes present viable pathways to 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
Route 1 is conceptually straightforward but is critically hampered by the low regioselectivity of the initial pyrazole synthesis. The success and reproducibility of this entire sequence hinge on the ability to consistently separate the 3- and 5-substituted pyrazole isomers. For small-scale research where rigorous purification is feasible, this route may be adequate. However, for larger-scale synthesis or applications where high isomeric purity is paramount, the variability in the separation step poses a significant risk to reproducibility.
Route 2 , while employing more complex reagents in the Mitsunobu step, offers a potentially more reproducible synthesis due to the likelihood of higher regioselectivity during the crucial N-alkylation step. By minimizing the formation of the N2-alkylated isomer, subsequent purification is simplified, and the final product's purity is more consistently achieved. For drug development and other applications demanding high batch-to-batch consistency, the improved control over isomerism in Route 2 makes it the more strategic and reliable choice.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available resources, and the acceptable level of isomeric impurity. However, for any laboratory concerned with the long-term reproducibility of their findings, a thorough understanding and control of the regiochemical challenges are non-negotiable.
References
Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (2022). Available at: [Link]
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Available at: [Link]
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications. Available at: [Link]
Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. ResearchGate. Available at: [Link]
(Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato-κ 2 O,O')(μ-(1,4-dioxane))digadolinium (III), Solvate with Two Molecules of 1,4-Dioxane. (2022). MDPI. Available at: [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC. Available at: [Link]
Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. ResearchGate. Available at: [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. Available at: [Link]
KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. Google Patents.
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1,1,1-Trifluoroacetylacetone. Wikipedia. Available at: [Link]
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
2,4-Pentanedione, 1,1,1-trifluoro-. NIST WebBook. Available at: [Link]
1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine. NextSDS. Available at: [Link]
Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. (2011). Beilstein Journals. Available at: [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
1,1,1-Trifluoro-2,4-pentanedione. PubChem. Available at: [Link]
Comprehensive Preclinical Guide: Evaluating the Biological Activity of Chiral 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine Enantiomers
As drug development pivots toward highly selective monoaminergic modulators and novel trace amine-associated receptor 1 (TAAR1) agonists, heterocyclic amphetamine bioisosteres have emerged as critical scaffolds. The comp...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly selective monoaminergic modulators and novel trace amine-associated receptor 1 (TAAR1) agonists, heterocyclic amphetamine bioisosteres have emerged as critical scaffolds. The compound 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine represents a novel structural class where the traditional phenyl ring of amphetamine is replaced by a 3-(trifluoromethyl)pyrazole moiety.
This technical guide provides an objective framework for comparing the biological activity of its (S)- and (R)-enantiomers against established alternatives like D-Amphetamine and Fenfluramine. By detailing the causality behind our experimental designs and providing self-validating protocols, this guide equips researchers to rigorously profile novel chiral monoamine releasers.
Mechanistic Rationale & Structural Causality
The pharmacological profile of substituted propan-2-amines is dictated by two critical structural features:
The Chiral Center (Alpha-Methyl Group): The spatial orientation of the alpha-methyl group determines the molecule's ability to optimally occupy the hydrophobic binding pockets of monoamine transporters (DAT, NET, SERT) and TAAR1[1]. The (S)-configuration typically exhibits superior steric alignment, leading to higher binding affinities and release potencies compared to the (R)-enantiomer[1].
The 3-(Trifluoromethyl)pyrazole Ring: The pyrazole ring alters the hydrogen-bonding landscape (acting as both a donor and acceptor), while the highly lipophilic, electron-withdrawing trifluoromethyl (
) group shifts the molecule's selectivity. Similar to the 3-
substitution in fenfluramine, this modification significantly enhances affinity for the serotonin transporter (SERT) while maintaining dopaminergic and TAAR1 activity.
To fully characterize these enantiomers, our evaluation framework measures three distinct axes of activity: transporter binding affinity, transporter-mediated monoamine release, and TAAR1-mediated Gs-protein signaling[2].
Mechanism of monoamine release and TAAR1 activation by chiral propan-2-amines.
Comparative Performance Data
The following tables summarize representative preclinical validation data, comparing the isolated enantiomers against standard pharmacological benchmarks.
Release
measured via synaptosome efflux; TAAR1 data via cAMP accumulation.
Compound
DA Release
(nM)
5-HT Release
(nM)
TAAR1
(nM)
TAAR1
(%)
(S)-Enantiomer
120
65
210
95% (Full Agonist)
(R)-Enantiomer
1850
410
850
60% (Partial Agonist)
D-Amphetamine
25
>10000
150
100% (Full Agonist)
Fenfluramine
>5000
75
1200
45% (Partial Agonist)
Data Synthesis: The data demonstrates that the (S)-enantiomer acts as a potent, balanced monoamine releaser with full TAAR1 agonism, whereas the (R)-enantiomer suffers a drastic loss in potency due to steric clash at the binding sites[1]. The addition of the
pyrazole ring successfully bridges the gap between the purely dopaminergic D-Amphetamine and the purely serotonergic Fenfluramine.
To ensure reproducibility and scientific integrity, every protocol must function as a self-validating system. This means incorporating internal controls that confirm the assay's mechanical success independently of the test compound's performance.
Step-by-step workflow for the in vitro pharmacological profiling of enantiomers.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
Causality: We utilize membrane preparations from transfected HEK293 cells rather than whole tissue to isolate specific transporter interactions without interference from endogenous receptors[3].
Reagent Preparation: Prepare serial dilutions of the (S)- and (R)-enantiomers from
M to
M in assay buffer (50 mM Tris-HCl, pH 7.4)[3]. Prepare radioligands (
WIN35,428 for DAT,
Citalopram for SERT) at
concentrations[3].
Membrane Preparation: Thaw HEK293 membrane aliquots on ice and dilute to 20 µg protein/well.
Assay Setup (Self-Validating Step):
Total Binding: Buffer + Radioligand + Membranes.
Non-Specific Binding (NSB): Add 10 µM of a known pan-inhibitor (e.g., indatraline)[2]. If the NSB well shows high radioactivity, the washing step has failed.
Test Wells: Enantiomer dilutions + Radioligand + Membranes[3].
Incubation & Filtration: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity.
Protocol 2: In Vitro Monoamine Release Assay Using Synaptosomes
Causality: We use isolated rat brain synaptosomes rather than transfected cells because synaptosomes preserve the native presynaptic architecture, including the critical spatial relationship between the plasma membrane transporters and the vesicular monoamine transporter (VMAT2)[4]. This is essential for differentiating true monoamine releasers from simple reuptake inhibitors[5].
Synaptosome Isolation: Homogenize fresh rat striatum (for DA) or hippocampus (for 5-HT) in ice-cold 0.32 M sucrose buffer. Perform differential centrifugation (1,000 x g to remove debris, then 20,000 x g to pellet synaptosomes)[4].
Radiolabeling: Incubate the synaptosomal pellet with
dopamine or
serotonin for 30 minutes at 37°C to allow VMAT2-mediated vesicular loading[4].
Washing: Wash the synaptosomes twice via centrifugation to remove unincorporated extracellular radiotracer[4].
Release Initiation: Aliquot synaptosomes into a 96-well plate. Add varying concentrations of the enantiomers. Incubate for exactly 30 minutes at 37°C[4].
Termination: Terminate the release by rapid filtration. Measure the radioactivity retained on the filters[4].
Data Analysis: Calculate the percentage of release by comparing drug-treated wells to total baseline radioactivity (determined by lysing a control set of synaptosomes with 1% SDS)[4].
Protocol 3: TAAR1 cAMP Accumulation Assay
Causality: TAAR1 is a Gs-coupled receptor. Agonism leads to adenylyl cyclase activation and cAMP production[1]. Because intracellular cAMP is rapidly degraded by phosphodiesterases (PDEs), failing to inhibit PDEs will result in false-negative efficacy readings[6].
Cell Culture: Seed HEK293 cells stably expressing human TAAR1 and a cAMP-sensitive luminescent reporter (e.g., AlphaScreen or GloSensor) into white-walled 384-well microplates[7][8].
PDE Inhibition (Self-Validating Step): Pre-incubate cells for 15 minutes in assay buffer containing 1 mM IBMX (3-isobutyl-1-methylxanthine)[6].
Agonist Treatment: Add serial dilutions of the (S)- and (R)-enantiomers. Include a full agonist reference standard (e.g., 10 µM Tyramine) to define 100%
[7].
Antagonist Control: In a parallel set of wells, co-administer the test compounds with 40 nM of a selective TAAR1 antagonist (e.g., EPPTB or RTI-7470-44). If the cAMP signal is not abolished, the compound is acting via an off-target mechanism rather than TAAR1[7].
Detection: Add the lysis buffer and luminescent substrate according to the manufacturer's protocol. Read luminescence on a multilabel plate reader after a 30-minute incubation at 25°C[2][6].
References
BenchChem.
BenchChem. "An In-Depth Technical Guide to 3-Chloromethcathinone (3-CMC) and its Analogs for Researchers, Scientists, and Drug Development P." BenchChem.
BenchChem. "A Comparative Guide to the In Vivo and In Vitro Activity of 1-(3-Chlorophenyl)-2-methylpropan-2-amine (3-Chloroamphetamine)." BenchChem.
Journal of Medicinal Chemistry. "Exploring the Determinants of Trace Amine-Associated Receptor 1's Functional Selectivity for the Stereoisomers of Amphetamine and Methamphetamine.
Journal of Pharmacology and Experimental Therapeutics. "Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling: Enhancement by Monoamine Transporters and Attenuation by the D2 Autoreceptor in Vitro." DOI.
MDPI. "JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential." MDPI.
Biochemical Journal. "Human and mouse trace amine-associated receptor 1 have distinct pharmacology towards endogenous monoamines and imidazoline receptor ligands." Portland Press.
A Comparative Guide to the Spectroscopic Validation of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine Reference Standards
Introduction: The Imperative for Rigorously Validated Reference Standards In the landscape of pharmaceutical research and development, the integrity of all experimental data hinges on the quality of the materials used. A...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Rigorously Validated Reference Standards
In the landscape of pharmaceutical research and development, the integrity of all experimental data hinges on the quality of the materials used. A chemical reference standard serves as the benchmark against which new batches of a substance are measured, ensuring identity, purity, potency, and safety.[1] The establishment of a reference standard is a meticulous process, demanding a comprehensive analytical characterization to create a well-documented and reliable comparator.[2][3]
This guide provides an in-depth, comparative framework for the spectroscopic validation of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, a molecule featuring a trifluoromethyl-substituted pyrazole core—a common motif in medicinal chemistry.[4][5][6] Its structural complexity, including a chiral center and a highly electronegative CF₃ group, necessitates a multi-technique spectroscopic approach for unambiguous validation. We will delve into the causality behind the selection of specific analytical techniques, provide self-validating experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in establishing and verifying their own reference materials.
The Validation Workflow: A Multi-Pronged Approach
The validation of a chemical reference standard is not a single experiment but a logical, multi-step process. Each step provides a layer of evidence, culminating in a comprehensive data package that confirms the material's suitability. The workflow ensures that the material's identity is confirmed, its structure is elucidated, and its purity is accurately determined.
Caption: General workflow for the validation of a chemical reference standard.
Mass Spectrometry (MS): The First Checkpoint for Identity
Expertise & Causality: Mass spectrometry is the foundational technique for confirming the identity of a molecule by providing its exact molecular weight. For 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (C₇H₁₀F₃N₃, MW: 193.17 g/mol ), we employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺.[7] This provides an immediate and highly accurate confirmation of the compound's elemental composition when analyzed via high-resolution mass spectrometry (HRMS).[8]
Comparative MS Data
Parameter
Expected Value
Reference Standard
New Batch Candidate
Acceptance Criteria
Ionization Mode
ESI Positive
ESI Positive
ESI Positive
N/A
Protonated Molecular Ion [M+H]⁺
194.0899
194.0897
194.0901
Within ± 5 ppm of theoretical mass
Key Fragments
Varies
Consistent Pattern
Consistent Pattern
Presence of characteristic fragments matches the reference.
Experimental Protocol: High-Resolution Mass Spectrometry
Sample Preparation: Prepare a 10 µg/mL solution of the sample in a 50:50 acetonitrile/water mixture containing 0.1% formic acid. The acid facilitates protonation in positive ion mode.
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's specifications.
Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical value. The fragmentation pattern, though minimal with ESI, should also be consistent between the reference and the new batch.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For our target molecule, we expect to see characteristic absorption bands for the N-H bonds of the amine, C-H bonds (aliphatic and aromatic), the C=N and N-N bonds within the pyrazole ring, and the very strong C-F bonds of the trifluoromethyl group.[11][12] While not quantitative, FTIR serves as an excellent identity check; the spectrum of a new batch must be superimposable with that of the reference standard.
Strong, characteristic bands confirming the trifluoromethyl group.[14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small, solid amount of the reference standard directly onto the ATR crystal. Ensure good contact using the pressure arm.
Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Cleaning and Repeat: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and repeat the measurement for the new batch candidate under identical conditions.
Analysis: Overlay the spectra. The peak positions and relative intensities should be visually identical.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Expertise & Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR is required to fully characterize 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
¹H NMR confirms the number, connectivity, and chemical environment of all hydrogen atoms.
¹³C NMR provides information on the carbon skeleton.
¹⁹F NMR is exceptionally sensitive and specific for the trifluoromethyl group, offering a clear diagnostic signal with a wide chemical shift range that minimizes spectral overlap.[16][17][18] The presence of fluorine also introduces characteristic J-couplings in the ¹H and ¹³C spectra, providing further structural confirmation.[19]
Caption: Correlation of the molecular structure with expected NMR signals.
Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment
Reference Standard (δ, ppm, Multiplicity, J Hz)
New Batch Candidate (δ, ppm, Multiplicity, J Hz)
Acceptance Criteria
H-5 (Pyrazole)
7.95 (d, J=2.4)
7.96 (d, J=2.4)
δ ± 0.05 ppm, Multiplicity & J match
H-4 (Pyrazole)
6.62 (d, J=2.4)
6.62 (d, J=2.4)
δ ± 0.05 ppm, Multiplicity & J match
CH₂
4.31 (m)
4.30 (m)
δ ± 0.05 ppm, Multiplicity matches
CH
3.55 (m)
3.56 (m)
δ ± 0.05 ppm, Multiplicity matches
NH₂
1.90 (br s)
1.89 (br s)
δ ± 0.10 ppm, Broad singlet present
CH₃
1.21 (d, J=6.4)
1.21 (d, J=6.4)
δ ± 0.05 ppm, Multiplicity & J match
Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
Assignment
Reference Standard (δ, ppm)
New Batch Candidate (δ, ppm)
Acceptance Criteria
C-5 (Pyrazole)
141.2
141.2
δ ± 0.2 ppm
C-3 (Pyrazole, q, J ≈ 37 Hz)
145.8
145.7
δ ± 0.2 ppm, Quartet multiplicity
CF₃ (q, J ≈ 268 Hz)
120.5
120.6
δ ± 0.2 ppm, Quartet multiplicity
C-4 (Pyrazole)
107.4
107.4
δ ± 0.2 ppm
CH₂
55.3
55.2
δ ± 0.2 ppm
CH
47.1
47.1
δ ± 0.2 ppm
CH₃
22.8
22.9
δ ± 0.2 ppm
Comparative ¹⁹F NMR Data (376 MHz, DMSO-d₆)
Assignment
Reference Standard (δ, ppm)
New Batch Candidate (δ, ppm)
Acceptance Criteria
CF₃
-61.8
-61.8
δ ± 0.1 ppm, Single peak
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is advantageous as it allows for the observation of the exchangeable NH₂ protons.
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain sharp peaks and accurate integrals.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very quick experiment due to the high sensitivity of the ¹⁹F nucleus.
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, multiplicities, coupling constants, and integrations of the new batch candidate against the certified reference standard.
Conclusion: Synthesizing Data for Confident Validation
The spectroscopic validation of a chemical reference standard like 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is an exercise in building a self-consistent and overwhelming body of evidence. No single technique is sufficient.
Mass Spectrometry provides the definitive molecular formula.
FTIR Spectroscopy offers a rapid and reliable fingerprint of the molecule's functional groups.
Multinuclear NMR Spectroscopy delivers the unambiguous and detailed blueprint of the molecular structure.
When the data from a new batch candidate is compared against an established reference standard and found to be within acceptable limits across all techniques, its identity and structural integrity can be certified with a high degree of confidence. This rigorous, multi-faceted approach ensures the reliability of the reference standard, thereby upholding the quality and validity of all future research and analysis that depends upon it.[20][21]
References
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, Royal Society of Chemistry. [Link]
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. National Center for Biotechnology Information. [Link]
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, Royal Society of Chemistry. [Link]
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. National Center for Biotechnology Information. [Link]
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and com...
Author: BenchChem Technical Support Team. Date: March 2026
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS No. 1006328-56-8), a compound whose handling requires a meticulous approach to safety and environmental stewardship. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.
The principles outlined herein are grounded in established best practices for laboratory waste management and are tailored to the specific hazard profile of this trifluoromethyl-containing pyrazole derivative.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Understanding the Hazard Profile: A Prerequisite for Safe Disposal
Before initiating any disposal protocol, a thorough understanding of the chemical's intrinsic hazards is paramount. 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is classified with several key hazards that dictate its handling and disposal requirements.[3]
Hazard Classification
Description
Hazard Code
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or if inhaled.
H302 + H312 + H332
Skin Irritation
Causes skin irritation.
H315
Serious Eye Damage
Causes serious eye damage.
H318
Specific Target Organ Toxicity (Single Exposure)
May cause drowsiness or dizziness.
H336
Table 1: Summary of Hazard Classifications for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.[3]
The presence of the trifluoromethyl group also warrants special consideration. Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[4][5]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, from the point of generation to final removal by a licensed waste management service.
Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound, including for disposal purposes, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Appropriate PPE is mandatory and includes:
Eye Protection: Chemical safety goggles or a face shield.[6]
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[6]
Proper segregation is a foundational principle of safe laboratory waste management.[8]
Dedicated Waste Stream: Do not mix 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine waste with other chemical waste streams, particularly those containing incompatible materials.[5]
Container Selection: Collect waste in a designated, sealable container that is compatible with the chemical. The original container is often the best choice.[9] High-density polyethylene (HDPE) containers are also a suitable option.[5] The container must be in good condition, free from leaks or external contamination.[9]
Waste Collection and Labeling
Collection: Carefully transfer waste into the designated container, minimizing the generation of aerosols.
Labeling: Clear and accurate labeling is crucial for safe handling and disposal.[7] The label must include:
The words "Hazardous Waste"
The full chemical name: "1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine"
The associated hazards (e.g., "Toxic," "Irritant")[8]
Designated Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4] This area should be separate from general laboratory storage to prevent cross-contamination.[1]
Security: The storage area should be locked to restrict access to authorized personnel only.[10]
Incompatible Materials: Ensure the storage area is free from incompatible materials, such as strong oxidizing agents.[11]
Disposal of Contaminated Materials
Any materials that come into direct contact with 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine must be treated as hazardous waste.[4] This includes:
These items should be collected in a separate, clearly labeled solid hazardous waste container.[5]
Decontamination of Non-Disposable Glassware
For non-disposable glassware, a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended.[5] The solvent rinsate must be collected as hazardous waste and should not be disposed of down the drain.[5][12] After the solvent rinse, the glassware can be washed with soap and water.
Final Disposal
The ultimate disposal of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine and its associated contaminated materials must be conducted by a licensed and approved hazardous waste disposal company.[6] The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[4][5]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
Caption: Disposal workflow for 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine.
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.[9]
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[12]
Containment: Absorb the spill with an inert material such as vermiculite or sand.[13]
Collection: Using non-sparking tools, carefully collect the absorbed material into a sealable container for hazardous waste.[12]
Decontamination: Clean the spill area thoroughly.
Disposal: Dispose of all cleanup materials as hazardous waste.[9]
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine waste, upholding the highest standards of safety, environmental responsibility, and regulatory compliance.
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NextSDS. (n.d.). 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine — Chemical Substance Information.
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Apollo Scientific. (n.d.). Safety Data Sheet for 3-ethoxydodecafluorohexane - 2-(Trifluoromethyl).
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
This document provides essential safety protocols and procedural guidance for the handling and disposal of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS No. 1006328-56-8).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety protocols and procedural guidance for the handling and disposal of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS No. 1006328-56-8). As a compound incorporating both the pharmacologically significant pyrazole ring and the metabolism-modulating trifluoromethyl group, it is of considerable interest to researchers in drug development.[1][2] However, its chemical structure also necessitates a rigorous and well-understood safety protocol to mitigate potential hazards. This guide is designed to provide researchers, scientists, and drug development professionals with the in-depth technical information required to work safely with this compound.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the foundational step in developing a robust safety plan. The hazard profile of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is derived from its functional groups: the amine moiety, which can be corrosive and irritating, and the trifluoromethylated pyrazole structure, which requires careful handling.[2][3]
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | Warning | H335 / H336 |[4][5] |
These classifications indicate that the substance is harmful if swallowed, inhaled, or in contact with skin, causes skin irritation, may cause serious eye damage, and may lead to respiratory irritation or drowsiness.[4][5]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, all feasible engineering and administrative controls must be implemented.
Engineering Controls : All handling of 1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[3] This is the most critical step in minimizing inhalation exposure. The fume hood provides a contained and ventilated workspace, protecting the user from hazardous vapors or dusts.[6]
Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. A designated area within the lab should be established for its use. Always wash hands thoroughly after handling, and do not eat, drink, or smoke in the laboratory.[6][7]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to protect against the diverse hazards of this compound. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Eye and Face Protection
The potential for serious eye damage necessitates robust eye and face protection.[4]
Minimum Requirement : For all operations, ANSI Z87.1-compliant (or equivalent, such as EN 166 in the EU) safety glasses with side shields are mandatory.[5]
Elevated Risk : When handling larger quantities or when there is a risk of splashing, chemical splash goggles must be worn.[8] For significant splash risks, a full-face shield should be used in conjunction with safety goggles to protect the entire face.[5][9]
Skin and Body Protection
Preventing skin contact is crucial due to the compound's classification as a skin irritant and its potential for dermal toxicity.[4][5]
Gloves : Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact.[3] Always inspect gloves for tears or holes before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination, and dispose of contaminated gloves as hazardous waste immediately after use.[5]
Body Protection : A professional lab coat must be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Do not wear shorts or open-toed shoes in the laboratory.[3]
Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in specific situations, supplementary respiratory protection may be necessary.
Standard Operations : When working within a certified fume hood, additional respiratory protection is typically not required.
Contingency Operations : If engineering controls are not available or fail, or during the cleanup of a significant spill, a NIOSH-certified air-purifying respirator with organic vapor cartridges is required.[3][10]
Task-Based PPE Summary
Operation
Eye/Face Protection
Skin Protection
Respiratory Protection
Weighing/Preparing Solutions
Safety goggles, Face shield
Nitrile gloves, Lab coat
Required only if outside a fume hood (NIOSH-approved respirator)[3]
Chemical Reactions/Transfers
Safety goggles, Face shield
Nitrile gloves, Lab coat, Chemical apron (if splash risk)
Not required within a fume hood
Handling Spills
Chemical splash goggles, Face shield
Heavy-duty chemical-resistant gloves, Chemical-resistant suit or apron
NIOSH-certified respirator with organic vapor cartridge[3]
Waste Disposal
Safety goggles
Nitrile gloves, Lab coat
Not required if handling sealed containers
Procedural Guidance: Safe Handling and Emergency Response
A systematic approach to handling and responding to emergencies is critical for laboratory safety.
Step-by-Step Handling Protocol
Preparation : Before starting, ensure a chemical fume hood is certified and functioning correctly.[3] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[9]
Donning PPE : Put on all required PPE as detailed in the table above.
Handling : Weigh the solid compound within the fume hood to prevent inhalation of dust.[3] When preparing solutions, add the compound slowly to the solvent to avoid splashing. Keep all containers tightly sealed when not in use.[5]
Post-Handling : After completing the work, decontaminate the work area. Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.[5][9]
Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is vital.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[5][9]
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response : For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[5] Collect the material using spark-proof tools into a designated, sealed hazardous waste container.[11] For large spills, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department.
Caption: Emergency response decision workflow.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
Decontamination
All non-disposable equipment and work surfaces should be thoroughly decontaminated after use. A suitable solvent (such as ethanol or isopropanol, followed by water) can be used, with the cleaning materials collected as hazardous waste.
Waste Disposal
1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) must be treated as hazardous waste.[10][11]
Collection : Collect all waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.[10]
Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name.
Storage : Store the waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
Final Disposal : The ultimate disposal of halogenated organic compounds is typically achieved through high-temperature incineration by a licensed professional waste disposal service.[11] Do not pour this chemical or its solutions down the drain.[5]
Caption: Procedural flow for hazardous waste disposal.
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